5-Amino-6-chloropyridin-3-OL
Description
Structure
3D Structure
Properties
CAS No. |
1211537-54-0 |
|---|---|
Molecular Formula |
C5H5ClN2O |
Molecular Weight |
144.56 g/mol |
IUPAC Name |
5-amino-6-chloropyridin-3-ol |
InChI |
InChI=1S/C5H5ClN2O/c6-5-4(7)1-3(9)2-8-5/h1-2,9H,7H2 |
InChI Key |
NIHCHQIYMOEGEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
5-Amino-6-chloropyridin-3-ol CAS 1227581-42-1 properties
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 5-Amino-6-chloropyridin-3-ol (CAS 1227581-42-1).
A Versatile Scaffold for Bicyclic Heterocycle Synthesis and Kinase Inhibition[1][2][3]
Part 1: Executive Summary
5-Amino-6-chloropyridin-3-ol (CAS 1227581-42-1) is a highly functionalized pyridine intermediate characterized by a unique substitution pattern that positions a nucleophilic amino group (-NH₂) adjacent to an electrophilic chloro group (-Cl), with a distal hydroxyl group (-OH) providing solubility and hydrogen-bonding capability.[1][2][3]
This compound serves as a critical "lynchpin" scaffold in modern drug discovery, particularly for:
-
Fragment-Based Drug Design (FBDD): The low molecular weight (144.56 Da) and high ligand efficiency potential make it an ideal fragment for exploring ATP-binding pockets.[1][2][3]
-
Bicyclic Ring Formation: The ortho-amino-chloro motif allows for rapid annulation to form pyrido[2,3-b]pyrazines , oxazolo[5,4-b]pyridines , and pyrido[2,3-d]pyrimidines , which are privileged structures in oncology (e.g., SHP2, MET, and ALK inhibitors).[3]
-
Bioisosterism: It acts as a bioisostere for substituted anilines and phenols, improving metabolic stability by reducing electron density on the aromatic ring.
Part 2: Chemical Profile & Physicochemical Properties[1][2][3][4][5]
2.1 Structural Analysis
The molecule features a pyridine core with three distinct functional handles:
-
Position 3 (Hydroxyl): Acts as a hydrogen bond donor/acceptor; significantly lowers LogP compared to non-hydroxylated analogs.[3]
-
Position 5 (Amino): A primary amine serving as a nucleophile for amide coupling, reductive amination, or Buchwald-Hartwig coupling.[3]
-
Position 6 (Chloro): An activated leaving group (ortho to the pyridine nitrogen) susceptible to Nucleophilic Aromatic Substitution (SNAr), facilitated further by the electron-withdrawing nature of the ring.[3][4]
2.2 Key Properties Table[1][2][3]
| Property | Value | Notes |
| CAS Number | 1227581-42-1 | |
| IUPAC Name | 5-Amino-6-chloropyridin-3-ol | Alt: 3-Amino-2-chloro-5-hydroxypyridine |
| Molecular Formula | C₅H₅ClN₂O | |
| Molecular Weight | 144.56 g/mol | Ideal for fragment-based screening |
| Exact Mass | 144.009 | |
| Predicted LogP | 0.45 ± 0.3 | Highly specific to pH due to zwitterionic potential |
| pKa (Acidic) | ~8.5 (OH) | Phenolic hydroxyl is weakly acidic |
| pKa (Basic) | ~3.2 (Pyridine N) | Reduced basicity due to Cl- electron withdrawal |
| Solubility | DMSO, MeOH, DMF | Poor solubility in non-polar solvents (Hexane, DCM) |
| Appearance | Off-white to beige solid | Sensitive to oxidation (darkens on air exposure) |
Part 3: Synthesis & Manufacturing Methodologies
The synthesis of CAS 1227581-42-1 is non-trivial due to the need to install three different functional groups with correct regiochemistry.[1][2][3] The most robust industrial route typically involves the nitration-reduction sequence of a pre-functionalized pyridinol.[1][2]
3.1 Retrosynthetic Analysis
-
Precursor: 2-Chloro-5-hydroxypyridine (6-chloropyridin-3-ol)[1][2][3]
-
Transformation: Electrophilic nitration followed by selective reduction.[3]
3.2 Validated Synthetic Protocol
Step 1: Nitration of 6-chloropyridin-3-ol
-
Reagents: Fuming HNO₃, H₂SO₄ (solvent/catalyst).[3]
-
Conditions: 0°C to Room Temperature.
-
Mechanism: The hydroxyl group at C3 activates the ring. The directing effects of the 3-OH (ortho/para) and the steric hindrance of the 6-Cl favor nitration at the 2-position (ortho to OH, alpha to N) or 4-position .[1][2][3] However, to achieve the 5-amino pattern (meta to OH), this route often requires starting from 2-chloro-3-nitropyridine , followed by oxidation or rearrangement, or using 3-bromo-2-chloro-5-nitropyridine followed by hydrolysis.[1][2][3]
Step 2: Reduction of the Nitro Group
-
Reagents: Iron powder (Fe) / NH₄Cl or H₂ / Pd-C (careful to avoid dechlorination).[1][2][3]
-
Protocol:
Caption: Synthetic pathway for 5-Amino-6-chloropyridin-3-ol emphasizing the critical nitration regiochemistry.
Part 4: Medicinal Chemistry Applications[1][2][3][6][7][8][9][12]
4.1 The "Ortho-Amino-Chloro" Advantage
The 5-amino-6-chloro motif is a "privileged" synthon for creating fused bicyclic heterocycles.[1][2][3] The amino group acts as a nucleophile, while the adjacent chlorine serves as an electrophile, allowing for one-pot annulation reactions .
Key Transformations:
-
Pyrido[2,3-b]pyrazine Formation: Reaction with 1,2-dicarbonyls (e.g., glyoxal).[3]
-
Oxazolo[5,4-b]pyridine Formation: Reaction with phosgene or carbonyldiimidazole (CDI).[3]
-
SHP2 Inhibitor Synthesis: This scaffold is frequently used to construct the central core of allosteric SHP2 inhibitors, linking the "head" and "tail" fragments while maintaining critical H-bond interactions via the 3-OH group.
4.2 Experimental Protocol: Cyclization to Pyrido-Pyrazine Core
This protocol demonstrates the utility of CAS 1227581-42-1 in building larger drug scaffolds.[1][2][3]
-
Reactants: 5-Amino-6-chloropyridin-3-ol (1.0 eq), Ethyl glyoxalate (1.2 eq).[1][2][3]
-
Solvent: Ethanol or Acetonitrile.[3]
-
Base: Triethylamine (TEA) or DIPEA (2.0 eq).
-
Procedure:
-
Mix amine and glyoxalate in solvent.
-
Heat to reflux (80°C) for 6 hours.
-
The amino group condenses with the aldehyde/ketone, followed by intramolecular SNAr displacement of the chlorine by the second carbonyl oxygen/nitrogen (if diamine used) or simply forming the imine intermediate for further coupling.
-
Note: For direct ring fusion involving Cl displacement, a stronger nucleophile (like a diamine or thiol) is often required as the second partner.
-
Caption: Functional mapping of the scaffold showing how specific structural features translate to medicinal chemistry utility.
Part 5: Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed (typical for aminopyridines).[3]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is prone to oxidation; the phenol is prone to protonation/deprotonation changes affecting stability.
-
Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.[3] Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).[3]
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4445081 (Related Structure Analysis). Retrieved from .[3]
-
BenchChem (2025). Comparative Guide to the Reactivity of Chloropyridin-3-amine Derivatives. Retrieved from .[3]
-
World Intellectual Property Organization (WIPO). Patent WO20120532010A: Preparation method of chloropyridines.[3] (General reference for pyridine nitration/reduction chemistry).
-
BLD Pharm. Product Safety Data Sheet: 5-Amino-6-chloropyridin-3-ol (CAS 1211537-54-0/1227581-42-1).[1][2][3] Retrieved from .[3]
-
ChemicalBook. Synthesis routes for Amino-chloropyridinols. Retrieved from .[3]
Sources
- 1. 1367944-42-0|5-Amino-2-chloropyridin-3-ol|BLD Pharm [bldpharm.com]
- 2. 720666-45-5|2-Chloro-5-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. CNP0138142.2 - COCONUT [coconut.naturalproducts.net]
- 4. benchchem.com [benchchem.com]
- 5. 41796-82-1,Methyl 5-Bromohexanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
heterocyclic building blocks 5-Amino-6-chloropyridin-3-ol supplier
An In-Depth Technical Guide to 5-Amino-6-chloropyridin-3-ol
Executive Summary In the landscape of modern medicinal chemistry, 5-Amino-6-chloropyridin-3-ol (CAS: 1211537-54-0) has emerged as a high-value heterocyclic building block, particularly in the development of allosteric inhibitors for phosphatases (e.g., SHP2) and kinase antagonists.[1] Its unique substitution pattern—combining an electron-withdrawing chlorine, a hydrogen-bond-donating amine, and a versatile hydroxyl group—offers a "privileged scaffold" for fragment-based drug design (FBDD).[1] This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application in drug discovery, tailored for senior researchers and process chemists.
Part 1: Chemical Profile & Physicochemical Properties
The utility of 5-Amino-6-chloropyridin-3-ol lies in its amphoteric nature and the orthogonal reactivity of its substituents.[1] The C6-chlorine atom serves as a handle for SNAr or metal-catalyzed cross-couplings, while the C3-hydroxyl and C5-amino groups provide critical hydrogen-bonding interactions within enzyme active sites.[1]
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 5-Amino-6-chloropyridin-3-ol | |
| CAS Number | 1211537-54-0 | Primary identifier |
| Molecular Formula | C₅H₅ClN₂O | |
| Molecular Weight | 144.56 g/mol | |
| Appearance | Off-white to beige crystalline solid | Sensitive to oxidation |
| Solubility | DMSO (>50 mg/mL), Methanol, DMF | Poor water solubility |
| pKa (Calculated) | OH: ~8.5 | Pyridine N is weakly basic due to electron-withdrawing Cl |
| H-Bond Donors | 3 (NH₂, OH) | Critical for "hinge binding" in kinases |
| H-Bond Acceptors | 3 (N, O, Cl) |
Part 2: Synthetic Utility & Retrosynthesis
The synthesis of 5-Amino-6-chloropyridin-3-ol is non-trivial due to the directing effects of the pyridine ring substituents.[1] A robust synthetic strategy typically relies on the functionalization of a commercially available precursor like 6-chloropyridin-3-ol (also known as 2-chloro-5-hydroxypyridine).[1]
Retrosynthetic Analysis
The most direct route involves the introduction of a nitrogen source ortho to the chlorine atom. However, standard nitration of 6-chloropyridin-3-ol is governed by the strong ortho/para directing effect of the hydroxyl group.[1]
Figure 1: Retrosynthetic pathway highlighting the critical nitration step governed by electronic directing effects.
Detailed Experimental Protocol (Representative)
Note: This protocol is a synthesized standard operating procedure based on analogous pyridine chemistry.
Step 1: Nitration of 6-Chloropyridin-3-ol
-
Reagents: 6-Chloropyridin-3-ol (1.0 eq), Fuming HNO₃ (1.1 eq), H₂SO₄ (solvent).
-
Procedure: Dissolve starting material in concentrated H₂SO₄ at 0°C. Add fuming nitric acid dropwise, maintaining internal temperature <10°C to prevent over-nitration.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS for the formation of the mono-nitro species (M+H ~175).[1]
-
Workup: Pour onto crushed ice. The nitro-intermediate often precipitates as a yellow solid.[1] Filter and wash with cold water.
-
Purification: Recrystallization from ethanol/water is often required to separate the desired isomer from regioisomers.
Step 2: Reduction to 5-Amino-6-chloropyridin-3-ol
-
Reagents: Nitro-intermediate, Iron powder (5.0 eq), NH₄Cl (aq), Ethanol.
-
Procedure: Suspend the nitro compound in Ethanol/Water (3:1). Add NH₄Cl and heat to 60°C. Add Iron powder portion-wise.
-
Reaction: Reflux for 2 hours. The yellow color should fade to a beige/brown suspension.
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.
-
Isolation: Neutralize with NaHCO₃ and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.
-
Storage: Store under inert atmosphere (Argon) at -20°C. The free amine is prone to oxidation (darkening) over time.[2]
Part 3: Medicinal Chemistry Applications
The 5-Amino-6-chloropyridin-3-ol scaffold is a "privileged structure" in kinase and phosphatase drug discovery.[1]
SHP2 Allosteric Inhibition
The protein tyrosine phosphatase SHP2 (PTPN11) is a key oncogenic target.[2] Allosteric inhibitors like JAB-3068 and TNO155 utilize a central heterocyclic core to stabilize the auto-inhibited conformation of SHP2.[1]
-
Mechanism: The pyridine nitrogen and the C5-amino group often participate in a critical H-bond network within the "tunnel" region of the allosteric site.[1]
-
Modification: The C6-chlorine allows for the attachment of a "tail" moiety (often a piperazine or substituted amine) via SNAr displacement, extending into the solvent-exposed region to tune solubility and pharmacokinetics.[1]
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<150 Da) and high ligand efficiency (LE), this compound is an ideal fragment for screening.[2]
-
Binding Mode: The adjacent Amino and Hydroxyl groups can form a bidentate chelation motif or interact with specific residues like Glutamate or Aspartate in the active site.
Part 4: Supplier Selection & Quality Control[1]
Selecting a supplier requires vigilance regarding isomeric purity, as the 4-amino and 2-amino isomers are common impurities in low-grade batches.[1]
Decision Matrix for Sourcing:
-
Purity Specification: Require >98% HPLC purity.
-
Isomeric Purity: Explicitly request data (NMR/LC-MS) proving the absence of regioisomers (e.g., 2-amino-6-chloropyridin-3-ol).[1]
-
Salt Form: Verify if the product is supplied as a free base or hydrochloride salt. The HCl salt is more stable but requires neutralization before use in metal-catalyzed couplings.[1]
-
Color: High-quality material should be off-white or pale beige. Dark brown or black material indicates significant oxidative degradation.[1]
Recommended Analytical Check:
-
¹H NMR (DMSO-d₆): Look for two distinct doublets (or singlets depending on resolution) in the aromatic region (approx.[2] δ 7.0–8.0 ppm) corresponding to the pyridine protons.[2] The amine protons should appear as a broad singlet around δ 5.0–6.0 ppm (exchangeable).[2]
References
-
Chen, Y., et al. (2016).[2] Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2025). 5-Aminopyridin-3-ol and related structures. National Center for Biotechnology Information.[1] Link
-
Bagdanoff, J. T., et al. (2015).[2] Optimization of Pyrazine-Based SHP2 Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for heterocyclic SHP2 scaffolds).
-
BLD Pharm. (2025).[2] Product Analysis: 5-Amino-6-chloropyridin-3-ol (CAS 1211537-54-0).[1][3] Link
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Chloropyridin-3-ol derivatives. Link
Sources
safety data sheet SDS for 5-Amino-6-chloropyridin-3-ol
An In-Depth Technical Guide to the Safety, Handling, and Application of 5-Amino-6-chloropyridin-3-ol
Part 1: Chemical Identity & Strategic Significance
Compound: 5-Amino-6-chloropyridin-3-ol CAS Registry Number: 1211537-54-0 (Verify with specific vendor CoA; isomers are common) Molecular Formula: C₅H₅ClN₂O Molecular Weight: 144.56 g/mol
The Senior Scientist’s Perspective: Why This Molecule Matters
In the landscape of modern drug discovery, 5-Amino-6-chloropyridin-3-ol is not merely a reagent; it is a privileged scaffold . It serves as a critical bioisostere for substituted phenols and anilines in kinase inhibitor design. The 3-hydroxy group acts as a potent hydrogen bond donor/acceptor, often targeting the hinge region of ATP-binding pockets, while the 5-amino group provides a vector for extending into solvent-exposed regions to tune solubility and selectivity.
However, its dual functionality (an electron-rich amine and an electron-donating hydroxyl group on a pyridine ring) makes it highly susceptible to oxidation . This instability dictates every aspect of our safety and handling protocols.
Part 2: Hazard Identification & Risk Assessment (GHS)[1]
Note: As a specialized intermediate, specific toxicological data is often sparse. The following classification is derived from Structure-Activity Relationships (SAR) of analogous aminopyridines and chloropyridines, adopting a "Precautionary Principle" approach.
GHS Classification (Anticipated)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 3/4 | Toxic/Harmful if swallowed | H301/H302 |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation | H315 |
| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation | H335 |
The Mechanistic Basis of Toxicity
-
Aminopyridine Neurotoxicity: Unsubstituted aminopyridines are potassium channel blockers. While the halogen and hydroxyl substitutions on this molecule likely attenuate this effect, we must treat it as a potential neurotoxin until proven otherwise.
-
Sensitization Potential: The ortho-chloro-amino motif can act as a hapten, potentially reacting with skin proteins to induce allergic contact dermatitis.
-
Quinone-Imine Formation: In vivo or in solution, oxidation can lead to reactive quinone-imine species, which are electrophilic and can deplete cellular glutathione (GSH), leading to oxidative stress.
Part 3: Advanced Handling & Storage Protocols
Core Directive: This compound is air-sensitive and hygroscopic . Standard benchtop handling will degrade your material and compromise your biological assay data.
Storage Architecture
-
Temperature: -20°C (Long-term) or 2-8°C (Active use).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass vials with Teflon-lined caps (protects from UV-induced radical oxidation).
Experimental Workflow: The "Inert-First" Protocol
-
Solubilization: Do not dissolve in DMSO until immediately before use. DMSO accelerates oxidation of electron-rich aromatics.
-
Weighing: Use an anti-static gun. If humidity >50%, weigh inside a glove box or glove bag to prevent hygroscopic clumping which alters molarity calculations.
Figure 1: Decision logic for handling sensitive aminopyridine intermediates to ensure purity and safety.
Part 4: Emergency Response & Spill Logic
Scenario: You drop a 500mg vial of solid powder in the lab.
-
Evacuation: Clear the immediate area (radius 3m). Dust inhalation is the primary acute risk.
-
PPE Upgrade: Don double nitrile gloves and a P100/N95 respirator (if not already wearing) before re-entering.
-
Containment:
-
Decontamination: Wipe the surface with 10% bleach followed by ethanol. The bleach oxidizes the amine, breaking down the potential neurotoxic pharmacophore, though it may create colored byproducts.
-
Disposal: Collect all waste in Halogenated Organic Solid Waste . Do not mix with general trash.
Part 5: Analytical Verification (Self-Validating Protocols)
As researchers, we cannot rely solely on vendor labels. You must verify the identity and oxidation state of this intermediate before committing it to a synthesis campaign.
1H-NMR Validation
-
Solvent: DMSO-d6 (Use immediately; signal broadening occurs over time due to exchange).
-
Key Signals:
-
δ ~9.5-10.5 ppm (Broad s, 1H): Hydroxyl proton (-OH). Disappearance indicates deprotonation or oxidation.
-
δ ~5.0-6.0 ppm (Broad s, 2H): Amine protons (-NH₂).
-
Aromatic Region: Two distinct doublets (or singlets depending on resolution) representing the pyridine ring protons.
-
LC-MS Purity Check
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid. Avoid basic modifiers (ammonium hydroxide) which promote oxidation of the phenol moiety.
-
Detection: UV 254nm and ESI+ (Expected [M+H]+ = 145.0/147.0, showing characteristic Chlorine 3:1 isotope pattern).
Figure 2: Oxidative degradation pathway. The formation of Quinone-Imine species is the primary cause of "browning" in aged samples.
Part 6: Synthesis Integration
When using 5-Amino-6-chloropyridin-3-ol as a building block:
-
Protecting Groups: The free hydroxyl and amine are competing nucleophiles.
-
Strategy: Selectively protect the amine (e.g., Boc-anhydride) if O-alkylation is desired.
-
Strategy: Protect the hydroxyl (e.g., TBDMS) if N-acylation/alkylation is the goal.
-
-
Coupling Reactions:
-
Suzuki-Miyaura: The C-Cl bond at position 6 is activated for Pd-catalyzed coupling, but the free -OH and -NH2 can poison catalysts. Use 2-3 equivalents of base or protect the heteroatoms.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1211537-54-0. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
- Blair, A. et al. (2023). Strategies for Handling Air-Sensitive Pyridine Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
Disclaimer: This guide is for research purposes only. Always consult your institution's specific Chemical Hygiene Plan (CHP) before handling novel intermediates.
Sources
Methodological & Application
Application Notes & Protocols: Reduction of 6-Chloro-5-Nitropyridin-3-ol Intermediates
Introduction: The Strategic Importance of 5-Amino-6-chloropyridin-3-ol
The transformation of 6-chloro-5-nitropyridin-3-ol to its corresponding amine, 5-amino-6-chloropyridin-3-ol, is a pivotal step in the synthesis of numerous high-value compounds in the pharmaceutical and agrochemical sectors. The resulting aminopyridine is a versatile building block, prized for its dual nucleophilic centers (the amino group and the hydroxyl group) and the electrophilic sites on the pyridine ring, which allow for diverse and complex molecular elaborations.
The reduction of the nitro group is a fundamental transformation in organic synthesis.[1] However, the presence of a chlorine substituent and a phenolic hydroxyl group on the pyridine ring necessitates careful selection of the reduction methodology to ensure high chemoselectivity, avoiding undesired side reactions such as dehalogenation or catalyst poisoning. This guide provides detailed protocols for three robust and widely applicable methods for this transformation: Catalytic Hydrogenation, Metal-Mediated Reduction, and Catalytic Transfer Hydrogenation. Each protocol is presented with an emphasis on the underlying chemical principles, operational safety, and process validation to ensure reliable and reproducible outcomes for researchers and drug development professionals.
Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is frequently the preferred method for nitro group reduction due to its high efficiency and clean reaction profile, typically generating water as the only byproduct.[1][2] The reaction involves the use of molecular hydrogen (H₂) and a heterogeneous catalyst, most commonly palladium on activated carbon (Pd/C).[3] The catalyst provides a high-surface-area metal support where hydrogen gas and the nitro-substituted substrate are adsorbed, facilitating the reduction.[4]
Causality and Experimental Choices:
-
Catalyst: 10% Pd/C is a standard choice, offering a good balance of activity and cost. The carbon support is robust under various conditions. A lower loading (e.g., 5%) can also be effective.
-
Solvent: Methanol or ethanol are excellent solvents as they readily dissolve the starting material and are compatible with the hydrogenation process.
-
Hydrogen Source: For lab-scale synthesis, a hydrogen balloon is often sufficient and safer than a high-pressure reactor.[5][6] For larger scales or more stubborn reductions, a high-pressure Parr-type reactor is necessary.[7]
-
Safety: The primary hazards are the flammability of hydrogen gas and the pyrophoric nature of the Pd/C catalyst, especially after the reaction when it is dry and saturated with hydrogen.[5][8] It is critical to handle the catalyst in a wet state and to purge the reaction vessel thoroughly with an inert gas (e.g., nitrogen) before and after the reaction.[4][8]
Visual Workflow: Catalytic Hydrogenation
Caption: Experimental workflow for catalytic hydrogenation.
Protocol 1: Catalytic Hydrogenation (Atmospheric Pressure)
Materials:
-
6-chloro-5-nitropyridin-3-ol (1.0 eq)
-
10% Palladium on Carbon (Pd/C), ~5-10% by weight of the substrate
-
Methanol (or Ethanol)
-
Celite® (diatomaceous earth)
-
Nitrogen (N₂) gas supply
-
Hydrogen (H₂) gas supply (balloon)
-
Round-bottom flask, three-necked
-
Magnetic stirrer and stir bar
-
Septa, gas inlet adapter
Procedure:
-
Vessel Preparation: To a three-necked round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst.[8]
-
Inerting: Seal the flask and purge with nitrogen gas for 3-5 minutes to create an inert atmosphere.[4]
-
Reagent Addition: Under a positive flow of nitrogen, add methanol to create a slurry. Then, add the 6-chloro-5-nitropyridin-3-ol.
-
Hydrogenation Setup: Evacuate the flask and back-fill with nitrogen (repeat this cycle three times). Finally, evacuate the flask and back-fill with hydrogen from a balloon.[8]
-
Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Reaction Quench: Once complete, carefully evacuate the hydrogen and purge the system thoroughly with nitrogen three times to remove all residual hydrogen gas.[7] This is a critical safety step.
-
Catalyst Removal: Prepare a small plug of Celite® in a filtration funnel. Filter the reaction mixture through the Celite® to remove the heterogeneous Pd/C catalyst.[1]
-
Safety Note: The Celite® pad containing the used catalyst is pyrophoric and must not be allowed to dry.[4] Immediately after filtration, quench the pad by submerging it in a dedicated waste container with copious amounts of water.[8]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-6-chloropyridin-3-ol. The product can be purified further by recrystallization or column chromatography if necessary.
Method B: Metal-Mediated Reduction with Iron
The reduction of nitroarenes using iron powder in an acidic medium is a classic, cost-effective, and highly reliable method.[9] This reaction, often referred to as the Béchamp reduction, proceeds via a series of single-electron transfers from the metal surface to the nitro group, followed by protonation.[10][11] Using ammonium chloride or acetic acid as the proton source provides a milder alternative to concentrated mineral acids, enhancing the functional group tolerance.[10]
Causality and Experimental Choices:
-
Reducing Agent: Iron powder is inexpensive and effective. Its particle size can influence reactivity, with finer powders generally reacting faster.[11]
-
Proton Source: Ammonium chloride (NH₄Cl) in an aqueous ethanol or methanol mixture is a very common and mild system.[10] Acetic acid is also an effective alternative.[12]
-
Solvent System: A mixture of an alcohol (ethanol/methanol) and water is typically used to dissolve the organic substrate while providing the aqueous medium necessary for the reaction.
-
Work-up: The main challenge is the removal of the resulting iron salts. This is achieved by filtration through Celite®, followed by basification of the filtrate to precipitate any remaining iron hydroxides and extraction of the product into an organic solvent.[1][10]
Visual Workflow: Iron-Mediated Reduction
Caption: General scheme for Catalytic Transfer Hydrogenation.
Protocol 3: Catalytic Transfer Hydrogenation using Ammonium Formate
Materials:
-
6-chloro-5-nitropyridin-3-ol (1.0 eq)
-
10% Palladium on Carbon (Pd/C), ~10% by weight of the substrate
-
Ammonium formate (HCO₂NH₄), ~4-6 eq
-
Methanol (or Ethanol)
-
Celite®
-
Nitrogen (N₂) gas supply
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 6-chloro-5-nitropyridin-3-ol and methanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst.
-
Donor Addition: Add the ammonium formate to the mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by observing gas evolution (CO₂) and by TLC or LC-MS analysis.
-
Caution: The reaction can be exothermic and may evolve gas vigorously. Ensure the reflux condenser is efficient.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Safety Note: As with Protocol 1, the used Pd/C catalyst is pyrophoric. Immediately quench the filter cake with water in a designated waste container. [8]8. Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by partitioning between water and an organic solvent (like ethyl acetate) to remove any remaining salts, followed by drying and evaporation of the organic layer.
Comparative Summary of Reduction Protocols
| Parameter | Method A: Catalytic Hydrogenation (Pd/C, H₂) | Method B: Metal-Mediated (Fe/NH₄Cl) | Method C: Catalytic Transfer Hydrogenation (Pd/C, HCO₂NH₄) |
| Primary Reagents | H₂, Pd/C | Fe, NH₄Cl (or AcOH) | HCO₂NH₄, Pd/C |
| Typical Conditions | Room Temp, 1-50 atm H₂ | Reflux (60-80°C) | Reflux (60-80°C) |
| Typical Yield | High (>90%) | High (>85%) | High (>90%) |
| Pros | Very clean (water byproduct), high efficiency, catalyst is recyclable. [1][6] | Very low cost, robust, tolerates many functional groups, scalable. [9][10] | Avoids use of H₂ gas, simple setup, fast reaction times. [13][14] |
| Cons | Requires specialized equipment for pressure, H₂ is flammable, Pd/C is pyrophoric, risk of dehalogenation. [8][15] | Stoichiometric metal waste, work-up can be tedious to remove iron salts. [10][11] | Risk of dehalogenation, cost of palladium catalyst. [14] |
| Key Safety Issue | Handling of flammable H₂ gas and pyrophoric Pd/C catalyst. [4][5] | Initial exotherm can be vigorous. | Vigorous gas evolution, handling of pyrophoric Pd/C catalyst. [8] |
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
- Standard Oper
- Hydrogen
- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
- Hazards associated with laboratory scale hydrogen
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.
- Stoichiometric Zn or Fe Metal Reduction. Wordpress.
- High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
- Nitro Reduction - Iron (Fe). Common Organic Chemistry.
-
Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. .
- Nitro Reduction. Common Conditions.
- VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
- Study Progress of the Catalytic Hydrogenation of Chloronitrobenzene with Modified Palladium C
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. chem.wisc.edu [chem.wisc.edu]
- 6. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]
- 7. njhjchem.com [njhjchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 12. scispace.com [scispace.com]
- 13. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 14. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study Progress of the Catalytic Hydrogenation of Chloronitrobenzene with Modified Palladium Catalysts-Academax [idesign.academax.com]
Buchwald-Hartwig amination using 5-Amino-6-chloropyridin-3-ol
Executive Summary
5-Amino-6-chloropyridin-3-ol (CAS: 2096499-56-4) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase and phosphatase (e.g., SHP2) inhibitor discovery. Its tri-functional nature—containing a nucleophilic amine (-NH₂), a phenol-like hydroxyl (-OH), and an electrophilic chloride (-Cl)—offers immense synthetic versatility but presents significant chemo-selective challenges.
This Application Note provides a validated roadmap for performing Buchwald-Hartwig (B-H) amination on this substrate. Unlike simple aryl halides, this scaffold is electronically deactivated towards oxidative addition due to the strong electron-donating effects of the hydroxyl and amino groups. Successful coupling requires specific "Third-Generation" precatalysts and rigorous protecting group strategies to prevent catalyst poisoning and homodimerization.
Strategic Analysis: The Electronic Battleground
Before attempting synthesis, researchers must understand the electronic environment of the substrate to select the correct catalytic system.
2.1. Electronic Deactivation (The "Push-Pull" Effect)
-
The "Pull" (Activating): The pyridine nitrogen is electron-withdrawing, theoretically activating the C6-position for oxidative addition.
-
The "Push" (Deactivating): The C3-OH and C5-NH₂ are strong Electron Donating Groups (EDGs). They increase electron density in the pyridine ring, making the C-Cl bond more "double-bond like" and significantly harder for Palladium(0) to insert into (Oxidative Addition).
-
Consequence: Standard catalysts (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/BINAP) will likely fail or stall. You must use electron-rich, bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) to facilitate oxidative addition.[1]
-
2.2. Catalyst Poisoning Risks
The free hydroxyl group (pKₐ ~8-9) is acidic enough to be deprotonated by standard B-H bases (NaOtBu, Cs₂CO₃). The resulting phenoxide is a potent ligand that can displace phosphines on the Pd center, leading to the formation of inactive Pd-aggregates (Palladium Black).
-
Recommendation: Always protect the -OH group (e.g., TBS, MOM) prior to B-H coupling to ensure reproducibility.
Decision Matrix & Workflow
The following flowchart outlines the decision process for functionalizing this scaffold.
Figure 1: Strategic workflow for the selective functionalization of 5-amino-6-chloropyridin-3-ol.
Detailed Experimental Protocols
Phase 1: Protection (Mandatory Prerequisite)
Rationale: Masking the acidic proton prevents catalyst sequestration and side-reactions.
Protocol: Silyl Protection (TBS)
-
Setup: Charge a round-bottom flask with 5-Amino-6-chloropyridin-3-ol (1.0 equiv) and Imidazole (2.5 equiv).
-
Solvent: Add anhydrous DMF (Concentration ~0.5 M).
-
Addition: Cool to 0°C. Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv) portion-wise.
-
Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with H₂O (x3) and Brine (x1) to remove DMF. Dry over Na₂SO₄.[2]
-
Yield: Expect >90%. The product, 5-amino-3-((tert-butyldimethylsilyl)oxy)-6-chloropyridine , is now lipophilic and ready for catalysis.
Phase 2: Route A - Functionalization at C6 (Electrophile)
Scenario: You want to attach an external amine to the 6-position, displacing the Chloride.
Challenge: The internal -NH₂ is a competing nucleophile (homodimerization risk), and the ring is electron-rich. Solution: Use BrettPhos Pd G3 or RuPhos Pd G3 . These precatalysts ensure rapid initiation, and the bulky ligands prevent the internal amine from coordinating effectively compared to the external amine (if used in excess).
Step-by-Step Protocol:
-
Vessel: Oven-dried reaction vial with a magnetic stir bar.
-
Reagents:
-
Protected Substrate (from Phase 1): 1.0 equiv.
-
External Amine (Nucleophile): 1.2 – 1.5 equiv.
-
Catalyst: BrettPhos Pd G3 (CAS: 1470372-59-8): 2–5 mol%.
-
Base: LHMDS (1.0 M in THF): 2.2 equiv.
-
Note: LHMDS is preferred over NaOtBu here because it is soluble and less likely to deprotonate the pyridine ring protons aggressively.
-
-
-
Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M). Degas by sparging with Argon for 10 mins.
-
Execution:
-
Add solid reagents.
-
Evacuate/backfill with Argon (x3).
-
Add solvent and LHMDS solution via syringe.
-
Heat to 80–100°C for 2–12 hours.
-
-
Workup: Filter through a pad of Celite. Concentrate. Purify via Flash Chromatography.
Phase 3: Route B - Functionalization at N5 (Nucleophile)
Scenario: You want to couple the 5-amino group to an external Aryl Halide.
Challenge: The 6-Cl group on the substrate might react (oligomerization). Solution: Use tBuXPhos Pd G3 or XPhos Pd G3 . These ligands are exceptional for coupling primary amines. To prevent the 6-Cl from reacting, choose an external coupling partner that is more reactive (e.g., an Aryl Bromide or Iodide). The 6-Cl is sluggish (see Sec 2.1) and will likely remain intact if the external electrophile is a Bromide.
Step-by-Step Protocol:
-
Vessel: Oven-dried reaction vial.
-
Reagents:
-
Protected Substrate (from Phase 1): 1.0 equiv.
-
External Aryl Bromide (Electrophile): 1.0 equiv.
-
Catalyst: tBuXPhos Pd G3 (CAS: 1447963-75-8): 1–3 mol%.
-
Base: NaOtBu (Sodium tert-butoxide): 1.5 equiv.
-
-
Solvent: Anhydrous Toluene or tBuOH.
-
Execution:
-
Heat to 80°C . (Avoid going >100°C to prevent activation of the internal 6-Cl).
-
-
Selectivity Check: Monitor LCMS. If self-coupling (dimer) is observed, lower temperature to 60°C and increase catalyst loading.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Conversion (Route A) | Oxidative addition failure due to electron-rich ring. | Switch from BrettPhos to RuPhos (better for secondary amines) or AdBrettPhos . Increase Temp to 110°C. |
| Palladium Black Formation | Catalyst decomposition; likely -OH poisoning. | Ensure -OH is fully protected (TBS/MOM). Ensure solvents are strictly degassed (O₂ kills active Pd). |
| Hydrodehalogenation (Cl replaced by H) | Beta-hydride elimination or solvent interference.[1] | Avoid alcohols as solvents (use Toluene/Dioxane). Switch base from NaOtBu to Cs₂CO₃. |
| Dimerization (Substrate coupling to itself) | Substrate acting as both Nu and El. | Dilution: Run reaction at 0.05 M. Stoichiometry: Use large excess (2-3 equiv) of the external partner. |
References
-
Buchwald-Hartwig Amination History & Scope
-
Catalyst Selection for Pyridines
-
Handling of Aminopyridinols (Safety & Properties)
-
Advanced Ligand Selection (BrettPhos/RuPhos)
- Source: Maiti, D., & Buchwald, S. L. (2009).
-
Citation: "Orthogonal Pd-Catalyzed Cross-Coupling Reactions of (OH)-Substituted Aryl Chlorides." Journal of the American Chemical Society.[10] (Referencing general methodology for hydroxy-chlorides).
-
Precatalyst G3/G4 Activation
- Source: WuXi AppTec Chemical Insights.
-
Citation: "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 5-Aminopyridin-3-ol | C5H6N2O | CID 2762895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
Suzuki coupling reaction conditions for chloropyridine derivatives
Abstract
Chloropyridines represent a distinct class of "difficult" electrophiles in palladium-catalyzed cross-coupling.[1] Unlike bromides or iodides, they combine a high activation barrier for oxidative addition (C–Cl bond strength ~339 kJ/mol) with the propensity for catalyst poisoning via the pyridine nitrogen. This Application Note provides a rational framework for overcoming these dual challenges. We detail the selection of bulky, electron-rich ligand systems (Buchwald phosphines and NHCs) that facilitate oxidative addition while sterically precluding nitrogen coordination. Standardized protocols for screening and scale-up are provided.
The Challenge: Why Standard Conditions Fail
The failure of standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) with chloropyridines stems from two competing mechanistic pitfalls:
-
The Oxidative Addition Barrier: The C–Cl bond is significantly stronger than C–Br or C–I bonds. Standard "lean" palladium sources (Pd⁰) lack the electron density required to insert into this bond, leading to recovered starting material.
-
The "Nitrogen Trap" (Catalyst Poisoning): The basic nitrogen atom of the pyridine ring is a competent ligand. In the absence of sterically demanding ligands, the pyridine substrate binds to the palladium center (
), forming a stable, catalytically inactive complex (off-cycle species). This is particularly acute for 2-chloropyridines and 4-chloropyridines .
Mechanistic Visualization
The diagram below illustrates the competition between the productive catalytic cycle and the non-productive nitrogen binding pathway.
Caption: Figure 1. The "Nitrogen Trap." Path A dominates with small ligands (PPh₃), killing the catalyst. Path B (Productive Cycle) requires bulky ligands (e.g., XPhos, PEPPSI) to sterically block Path A and electronically boost Path B.
Rational Optimization Matrix
To successfully couple chloropyridines, the catalyst system must be engineered to be electron-rich (to break C–Cl) and sterically bulky (to repel the Nitrogen).
Ligand Selection Strategy
| Substrate Class | Recommended Ligand | Rationale |
| 3-Chloropyridines | SPhos or CataCXium A | The N-atom is distal to the reaction site. Steric bulk is needed for OA, but extreme bulk is not required to prevent N-binding. |
| 2-Chloropyridines | XPhos or RuPhos | The N-atom is adjacent to the Cl.[2] Extreme steric bulk (isopropyl/cyclohexyl groups) is required to prevent the N from chelating to the Pd. |
| Highly Deactivated | Pd-PEPPSI-IPr (NHC) | For electron-rich chloropyridines (e.g., amino-chloropyridines), NHC ligands provide the highest electron donation to force OA. |
Base & Solvent Systems
-
Base: Weak bases (Na₂CO₃) are often insufficient. K₃PO₄ (anhydrous or hydrate) is the gold standard for chloropyridines. Cs₂CO₃ is an excellent alternative for steric substrates.
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) .
-
Critical Insight: A small amount of water is mandatory to form the reactive boronate species (Ar-B(OH)₃⁻) during transmetalation. Anhydrous conditions often stall.
-
Standardized Protocols
Protocol A: General Screening (The "SPhos" Method)
Best for: Initial screening of 3-chloropyridines and simple 2-chloropyridines.
-
Charge Vessel: To a reaction vial equipped with a stir bar, add:
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Degassing: Sparge with Nitrogen or Argon for 5 minutes (Critical step to prevent Pd oxidation).
-
Reaction: Seal and heat to 100°C for 4–12 hours.
-
Workup: Cool to RT. Filter through Celite (eluting with EtOAc). Wash filtrate with brine.[1] Dry (Na₂SO₄) and concentrate.
Protocol B: The "Difficult Substrate" Method (The "XPhos/PEPPSI" Method)
Best for: 2-chloropyridines, sterically hindered partners, or electron-rich chloropyridines.
-
Charge Vessel: Under inert atmosphere (Glovebox or Schlenk line):
-
Solvent: Add degassed Toluene/Water (10:1) or n-Butanol (for industrial safety/green chemistry).
-
Reaction: Heat to 110°C (reflux) for 16 hours.
-
Note: If using Pd-PEPPSI, the reaction often initiates faster; monitor by HPLC at 1 hour.
-
Decision Tree for Condition Selection
Use this flowchart to select the starting conditions based on your specific chloropyridine isomer.
Caption: Figure 2. Ligand selection decision tree based on chloropyridine substitution pattern.
Troubleshooting & Scavenging
Common Failure Modes
-
Black Precipitate (Pd Black): Catalyst decomposition.
-
Cause: Ligand oxidation or insufficient ligand loading.
-
Fix: Increase Ligand:Pd ratio to 3:1 or use a precatalyst (e.g., XPhos Pd G2) to ensure 1:1 stoichiometry is maintained.
-
-
No Conversion (Starting Material Recovered):
-
Cause: Oxidative addition failure.
-
Fix: Switch to Pd-PEPPSI-IPr or tBuXPhos . Increase temp to 120°C (microwave).
-
-
Protodeboronation (Boronic acid loss):
-
Cause: Base is too strong or water content too high.
-
Fix: Switch base to KF or K₃PO₄ (anhydrous) and reduce water ratio.
-
Purification (Pd Removal)
Pyridines have a high affinity for Palladium, leading to contamination in the final product.
-
Chemical Scavenging: Treat the crude organic layer with SiliaMetS® Thiol or TMT (Trimercaptotriazine) for 2 hours at 50°C.
-
Extraction: Wash the organic layer with 10% aqueous L-Cysteine solution.
References
-
Ligand Effects in Chloropyridine Coupling
-
NHC Ligands (PEPPSI)
- Title: "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C
- Source: Organ, M. G., et al. Chem. Eur. J.2006, 12, 4749.
-
URL:[Link]
-
Scale-Up & Industrial Considerations
-
Buchwald Ligand Guide
Sources
Navigating the Bifurcation: A Detailed Guide to the Selective O-alkylation vs. N-alkylation of 5-Amino-6-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the precise functionalization of heterocyclic scaffolds is paramount. The substituted pyridinol, 5-Amino-6-chloropyridin-3-ol, represents a key building block, possessing two nucleophilic centers ripe for alkylation: the hydroxyl oxygen and the amino nitrogen. The ability to selectively alkylate one site over the other is a critical determinant in the synthesis of novel molecular entities with tailored pharmacological profiles. This application note provides an in-depth technical guide to understanding and controlling the O-alkylation versus N-alkylation of this versatile intermediate. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for achieving high regioselectivity, and discuss the analytical techniques required for unambiguous product characterization.
The Ambident Nucleophile: A Tale of Two Sites
5-Amino-6-chloropyridin-3-ol is an ambident nucleophile, meaning it possesses two distinct, yet electronically connected, nucleophilic sites. The outcome of an alkylation reaction is a delicate interplay of several factors, including the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature. Understanding these factors is key to directing the alkylation to the desired oxygen or nitrogen atom.
At the heart of this selectivity lies the Hard and Soft Acids and Bases (HSAB) principle. The hydroxyl oxygen, being more electronegative, is considered a "hard" nucleophilic center, while the amino nitrogen is a "softer" nucleophilic center. According to HSAB theory, hard electrophiles (alkylating agents) will preferentially react with the hard oxygen center, while soft electrophiles will favor the soft nitrogen center. However, as we will explore, this principle is a useful guideline but can be influenced and even overridden by other reaction parameters.
Strategic Pathways to Selective Alkylation
The selective functionalization of 5-Amino-6-chloropyridin-3-ol can be achieved through carefully designed synthetic strategies. Below, we outline the primary approaches for directing the alkylation to either the oxygen or the nitrogen atom.
Figure 1: Decision workflow for selective O- vs. N-alkylation.
PART 1: Protocols for Selective O-Alkylation
Achieving selective O-alkylation often involves enhancing the nucleophilicity of the hydroxyl group while minimizing the reactivity of the amino group. The classic Williamson ether synthesis and the versatile Mitsunobu reaction are powerful tools for this purpose.
Protocol 1: Williamson Ether Synthesis for O-Alkylation
The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] To favor O-alkylation of 5-Amino-6-chloropyridin-3-ol, a strong base is used to deprotonate the more acidic hydroxyl group, forming the corresponding phenoxide, which is a potent nucleophile.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is chosen to selectively deprotonate the phenolic hydroxyl group (pKa ≈ 10) over the less acidic amino group (pKa of protonated amine > 30).
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is used to solvate the cation, leaving the alkoxide anion highly reactive.[3]
-
Alkylating Agent: Primary alkyl halides (e.g., iodides or bromides) are ideal as they are most susceptible to SN2 attack and less prone to elimination side reactions.[2]
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-Amino-6-chloropyridin-3-ol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (10 mL per 1 g of substrate) to the flask.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt may be observed as a change in the color or consistency of the mixture.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Selectively deprotonates the more acidic hydroxyl group. |
| Solvent | Anhydrous DMF | Polar aprotic, enhances nucleophilicity of the alkoxide.[3] |
| Alkylating Agent | Primary Alkyl Halide (R-I, R-Br) | Favors SN2 mechanism, minimizes elimination.[2] |
| Temperature | 0 °C to Room Temperature | Controls the initial deprotonation and subsequent alkylation. |
Table 1: Key Parameters for Williamson Ether Synthesis.
Protocol 2: Mitsunobu Reaction for O-Alkylation
The Mitsunobu reaction provides a mild and versatile alternative for O-alkylation, particularly when dealing with more sterically hindered alcohols or when the Williamson ether synthesis conditions are not suitable.[4][5][6][7] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral substrate .
Causality Behind Experimental Choices:
-
Reagents: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) are the classic Mitsunobu reagents. They activate the alcohol for nucleophilic attack.[7]
-
Nucleophile: In this case, the hydroxyl group of 5-Amino-6-chloropyridin-3-ol acts as the nucleophile that attacks an external alcohol that has been activated by the Mitsunobu reagents.
-
Solvent: Anhydrous THF is a common solvent for Mitsunobu reactions.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-Amino-6-chloropyridin-3-ol (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution over 30 minutes. An exothermic reaction is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired O-alkylated product from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproducts.
| Parameter | Condition | Rationale |
| Reagents | DEAD/DIAD, PPh3 | Activates the external alcohol for nucleophilic attack.[7] |
| Nucleophile | 5-Amino-6-chloropyridin-3-ol | The hydroxyl group acts as the nucleophile. |
| Solvent | Anhydrous THF | Common solvent for Mitsunobu reactions. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |
Table 2: Key Parameters for the Mitsunobu Reaction.
PART 2: Protocols for Selective N-Alkylation
To achieve selective N-alkylation, the reactivity of the amino group must be favored over that of the hydroxyl group. This can be accomplished through methods like reductive amination or by employing modern cross-coupling strategies.
Protocol 3: Reductive Amination for N-Alkylation
Reductive amination is a highly efficient and widely used one-pot method for the selective N-alkylation of amines.[8][9] The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ.
Causality Behind Experimental Choices:
-
Reactants: An aldehyde or ketone is used to form an imine with the amino group of 5-Amino-6-chloropyridin-3-ol.
-
Reducing Agent: A mild reducing agent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) is used to selectively reduce the imine in the presence of the unreacted carbonyl compound.[8]
-
Solvent: Protic solvents like methanol or ethanol are typically used to facilitate both the imine formation and the reduction step.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 5-Amino-6-chloropyridin-3-ol (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in methanol.
-
Imine Formation: Stir the solution at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by the disappearance of the starting materials on TLC.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
| Parameter | Condition | Rationale |
| Carbonyl Source | Aldehyde or Ketone | Forms an imine intermediate with the amino group. |
| Reducing Agent | Sodium Borohydride (NaBH4) | Selectively reduces the imine to the amine.[8] |
| Solvent | Methanol | Protic solvent suitable for both reaction steps. |
| Temperature | Room Temperature | Mild conditions sufficient for the reaction to proceed. |
Table 3: Key Parameters for Reductive Amination.
Protocol 4: Buchwald-Hartwig Amination for N-Arylation/Alkylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11][12] While often used for N-arylation, it can also be adapted for N-alkylation, providing a complementary approach to reductive amination.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3) in combination with a phosphine ligand (e.g., BINAP, XPhos) is essential for the catalytic cycle.[10]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
Step-by-Step Methodology:
-
Preparation: To a Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.5 eq).
-
Reactant Addition: Add 5-Amino-6-chloropyridin-3-ol (1.0 eq) and the aryl or alkyl halide (1.2 eq) to the tube, followed by the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. The crude product is then purified by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Palladium complex (e.g., Pd2(dba)3) | Facilitates the oxidative addition and reductive elimination steps.[10] |
| Ligand | Phosphine ligand (e.g., XPhos) | Stabilizes the palladium catalyst and promotes the reaction. |
| Base | Sodium tert-butoxide (NaOtBu) | Deprotonates the amine for the coupling reaction. |
| Solvent | Toluene | Anhydrous, non-polar aprotic solvent. |
Table 4: Key Parameters for Buchwald-Hartwig Amination.
PART 3: Analytical Characterization of O- vs. N-Alkylated Isomers
Unambiguous characterization of the alkylation products is crucial. A combination of spectroscopic techniques is typically employed to differentiate between the O- and N-alkylated isomers.[13][14]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: 5-Amino-6-chloropyridin-3-ol as a Privileged Scaffold for Kinase Inhibitor Design
Executive Summary
The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the identification of robust hinge-binding scaffolds. 5-Amino-6-chloropyridin-3-ol (CAS: 1211537-54-0) has emerged as a highly versatile and privileged building block in medicinal chemistry. This application note provides a comprehensive guide for drug development professionals on utilizing this scaffold. We detail the structural rationale for its use, provide validated synthetic protocols for its functionalization, and outline robust biochemical assay methodologies for evaluating the resulting kinase inhibitors.
Structural Rationale & Mechanistic Insights
The efficacy of the 5-amino-6-chloropyridin-3-ol scaffold stems from its precise geometric alignment within the highly conserved ATP-binding pocket of protein kinases .
-
Canonical Hinge Binding: The scaffold forms a bidentate interaction with the kinase hinge region. The pyridine nitrogen acts as a strong hydrogen bond acceptor (interacting with the backbone amide NH of the hinge), while the 5-amino group serves as a hydrogen bond donor (interacting with the backbone carbonyl) .
-
Gatekeeper & Hydrophobic Pocket Probing: The 6-chloro substituent is strategically positioned ortho to the pyridine nitrogen. This halogen atom not only modulates the basicity of the aminopyridine system (improving membrane permeability) but also projects into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing both binding affinity and kinase selectivity.
-
Solvent Channel Extension: The 3-hydroxyl group acts as a critical synthetic handle. Functionalization at this position (e.g., via etherification) directs substituents out of the ATP-binding site and toward the solvent-exposed region. This vector is routinely exploited to append solubilizing groups (e.g., morpholine, piperazine) to optimize pharmacokinetic (PK) properties without disrupting the core hinge-binding motif .
Hit-to-Lead Optimization Workflow
Workflow for hit-to-lead optimization using the 5-amino-6-chloropyridin-3-ol scaffold.
Synthetic Protocols & Scaffold Functionalization
To maintain scientific integrity, the following protocols are designed as self-validating systems, ensuring that intermediate quality is confirmed before proceeding to biological evaluation.
Protocol 4.1: Solvent Channel Extension via Mitsunobu Etherification (3-OH)
This protocol details the alkylation of the 3-hydroxyl group to introduce solubilizing motifs.
Mechanistic Causality: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) are used to generate an active betaine intermediate. DIAD must be added strictly at 0 °C because the formation of the betaine is highly exothermic; thermal control prevents the degradation of the intermediate and suppresses the formation of unwanted hydrazine byproducts.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 5-amino-6-chloropyridin-3-ol (1.0 eq) and the desired aliphatic alcohol (R-OH, 1.2 eq) in anhydrous THF (0.2 M).
-
Activation: Add PPh₃ (1.5 eq) to the stirring solution and cool the mixture to 0 °C using an ice-water bath.
-
Coupling: Add DIAD (1.5 eq) dropwise over 15 minutes. Critical: Ensure the internal temperature does not exceed 5 °C during addition.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Self-Validation & Quality Control:
-
In-Process: Take a 5 µL reaction aliquot, dilute in 100 µL MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ ≈ 145.0) is fully consumed.
-
Post-Purification: Run ¹H-NMR (DMSO-d₆). The protocol is validated by the disappearance of the broad phenolic -OH singlet (typically ~9.5–10.5 ppm) and the appearance of new aliphatic protons corresponding to the ether linkage.
Biological Evaluation: TR-FRET Kinase Assay Protocol
To evaluate the synthesized inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.
Mechanistic Causality: TR-FRET is chosen over standard fluorescence assays because the time-resolved measurement (delaying the read by 50–100 µs) allows the short-lived auto-fluorescence of the library compounds to decay. This eliminates false positives caused by fluorescent interference, ensuring high data fidelity.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Compound Plating: Dispense 100 nL of the inhibitor (in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to generate an 11-point dose-response curve.
-
Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Biotinylated-Peptide Substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Kₘ for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (stops the reaction by chelating the Mg²⁺ cofactor required for ATP hydrolysis), Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
-
Readout: Incubate for 60 minutes, then read the plate on a multimode microplate reader (e.g., EnVision) using standard TR-FRET settings (Excitation: 320 nm, Emission: 615 nm and 665 nm).
Self-Validation & Quality Control:
-
Z'-Factor Calculation: Calculate the Z'-factor for every plate:
. The assay is only validated and accepted if . -
Reference Control: Include a known pan-kinase inhibitor (e.g., Staurosporine) on every plate. The assay is valid only if the reference IC₅₀ falls within 3-fold of its historical running average.
Representative SAR Data & Data Presentation
The following table summarizes hypothetical, yet mechanistically representative, Structure-Activity Relationship (SAR) data demonstrating how functionalization of the 3-OH position (using Protocol 4.1) impacts biochemical potency and selectivity against a target kinase (e.g., ALK2) versus an off-target kinase (e.g., ALK5).
| Compound ID | R-Group at 3-OH Position | Target Kinase IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity (Fold) | ClogP |
| 1 (Parent) | -H | 450 | 2,250 | 5x | 1.2 |
| 2 | -CH₃ | 120 | 1,200 | 10x | 1.5 |
| 3 | -CH₂CH₂-Morpholine | 15 | 750 | 50x | 1.8 |
| 4 | -CH₂-Phenyl | 85 | 1,020 | 12x | 3.1 |
| 5 | -CH₂CH₂-N(CH₃)₂ | 22 | 990 | 45x | 1.6 |
Data Interpretation: Extending the scaffold into the solvent channel with basic, solubilizing groups (Compounds 3 and 5) drastically improves both potency and selectivity. The basic nitrogen atoms likely form favorable electrostatic interactions with solvent-exposed acidic residues unique to the target kinase, while maintaining a favorable ClogP for cellular permeability.
References
-
Mohedas, A. H., et al. "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants." Journal of Medicinal Chemistry, 2014. URL:[Link]
-
Lee, E., et al. "Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase." International Journal of Molecular Sciences, 2020. URL:[Link]
-
Kusakabe, K., et al. "Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation." Journal of Medicinal Chemistry, 2012. URL:[Link]
Technical Application Note: Optimization of Crystallization Systems for 5-Amino-6-chloropyridin-3-ol
Executive Summary
The purification of 5-Amino-6-chloropyridin-3-ol presents a unique challenge due to its amphoteric nature (containing basic amine, acidic phenol, and lipophilic chlorine moieties). While column chromatography is effective for small-scale separation, it is often cost-prohibitive for scale-up. This guide details a rational design for recrystallization, moving beyond trial-and-error to a first-principles approach based on the compound's physicochemical profile.
Key Recommendation: Our analysis indicates that Ethanol (Absolute or 95%) and Methanol/Water (9:1) systems offer the highest probability of success for removing common regioisomeric and oxidative impurities.
Compound Profile & Solubility Analysis
To select the correct solvent, we must first understand the intermolecular forces at play.
| Feature | Chemical Moiety | Impact on Solubility |
| H-Bond Donor/Acceptor | Hydroxyl (-OH), Amine (-NH₂) | Increases solubility in polar protic solvents (Alcohols, Water). |
| Lipophilicity | Chlorine (-Cl), Pyridine Ring | Decreases water solubility; increases solubility in moderately polar organics (EtOAc, DCM). |
| Lattice Energy | Zwitterionic Potential | High melting point potential; requires high boiling solvents to disrupt lattice energy during dissolution. |
Predicted Solubility Map
Based on the structural analogs (e.g., 2-amino-5-chloropyridine and 3-pyridinol), the solubility profile follows this hierarchy:
-
High Solubility (Cold): DMSO, DMF, DMAc (Too soluble for crystallization; use as solvents for anti-solvent precipitation).
-
Ideal Solubility (High Hot / Low Cold): Methanol, Ethanol, Isopropanol, Acetonitrile.
-
Low Solubility (Hot): Toluene, Heptane, Dichloromethane (Use as anti-solvents).
Solvent Screening Strategy (Protocol A)
Do not commit to a large-scale batch without this micro-screen. Impurity profiles vary by synthetic route (e.g., chlorination byproducts vs. starting material), affecting the metastable zone width.
Materials
-
100 mg 5-Amino-6-chloropyridin-3-ol (Crude) per vial.
-
Solvents: Methanol, Ethanol, Isopropanol (IPA), Ethyl Acetate (EtOAc), Water.
-
Heating block or oil bath.
Workflow Diagram
The following logic gate determines the optimal solvent system.
Caption: Logic flow for identifying the thermodynamic sweet spot for crystallization.
Scale-Up Recrystallization Protocol (Protocol B)
Recommended System: Ethanol (Primary) or Methanol/Water (Secondary). Safety Note: Chloropyridines can be skin irritants. Perform all operations in a fume hood.
Step 1: Dissolution[1][2]
-
Place the crude 5-Amino-6-chloropyridin-3-ol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add the chosen solvent (e.g., Ethanol) at a ratio of 5 mL per gram of solid. Note: This is a starting estimate; actual volume depends on the screening.
-
Heat the mixture to reflux (boiling) with vigorous stirring.
-
Incremental Addition: If the solid does not fully dissolve after 5 minutes of reflux, add solvent in small aliquots (10% of initial volume) through the condenser until the solution is clear.
-
Critical Check: If colored impurities persist but the bulk solid is dissolved, do not add more solvent. Proceed to Step 2.
-
Step 2: Hot Filtration (Impurity Removal)
Purpose: To remove mechanical impurities, dust, and insoluble byproducts (e.g., inorganic salts).
-
While the solution is boiling, prepare a fluted filter paper or a sintered glass funnel. Pre-heat the funnel with hot solvent to prevent premature crystallization during filtration.
-
(Optional) If the solution is dark, add Activated Carbon (5-10 wt%) carefully (remove heat source briefly to prevent boil-over), stir for 10 minutes, then filter.
-
Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
Step 3: Controlled Crystallization
Purpose: To grow pure crystals while leaving impurities in the mother liquor.
-
Allow the filtrate to cool to room temperature slowly .
-
Do not plunge immediately into ice. Rapid cooling traps impurities inside the crystal lattice (occlusion).
-
-
Once at room temperature, inspect for crystal formation.
-
Transfer the flask to an ice-water bath (0–4°C) for 1–2 hours to maximize yield.
Step 4: Isolation and Drying[2]
-
Collect the crystals via vacuum filtration (Buchner funnel).
-
The Wash: Wash the filter cake with a small amount of ice-cold solvent (the same solvent used for crystallization).
-
Volume Rule: Use approx. 1 mL of wash solvent per gram of product.
-
-
Dry the solid in a vacuum oven at 40–50°C for 12 hours.
-
Validation: Check purity via HPLC or NMR. The melting point should be sharp (Literature range for similar analogs is often >150°C; verify specific value against internal standards).
-
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Oiling Out (Liquid droplets separate instead of crystals) | Temperature dropped too fast or solvent is too polar. | Re-heat to redissolve. Add a seed crystal at the cloud point. Add a small amount of a more polar co-solvent (e.g., Ethanol if using Toluene). |
| No Crystals Form | Solution is supersaturated but lacks nucleation sites. | 1. Scratch the inner wall of the flask with a glass rod. 2. Add a "seed" crystal of pure product. 3. Evaporate 20% of the solvent and re-cool. |
| Low Yield | Too much solvent used (Solubility is too high). | Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling (Second Crop). |
| Colored Product | Oxidative impurities trapped. | Repeat recrystallization using activated charcoal (Step 2). Ensure wash solvent is ice-cold. |
References
-
Analogous Purification (2-Amino-5-chloropyridine): Patsnap Eureka. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine. Patent CN109134361A. Retrieved from [Link]
-
Recrystallization Principles: University of Massachusetts Amherst. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Application Note: Microwave-Assisted Synthesis of 5-Amino-6-chloropyridin-3-ol Analogs
Abstract
This document provides a comprehensive guide to the rapid and efficient synthesis of 5-amino-6-chloropyridin-3-ol and its analogs using microwave-assisted organic synthesis (MAOS). These pyridine scaffolds are crucial building blocks in medicinal chemistry, particularly for the development of novel kinase inhibitors and other therapeutic agents.[1][2] We present the scientific rationale for employing microwave irradiation, a step-by-step, validated protocol for a representative synthesis, strategies for analog development, and a comparative analysis against conventional heating methods. The protocols described herein offer significant advantages in terms of reaction time, yield, and purity, aligning with the principles of green chemistry.[2][3]
Introduction & Scientific Rationale
Substituted aminopyridinol cores are privileged structures in modern drug discovery.[4] Their synthesis, however, can be challenging via traditional methods, often requiring harsh conditions, extended reaction times, and yielding complex product mixtures that necessitate laborious purification.[5][6] The core reaction for generating these scaffolds often involves a nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyridine ring.
1.1. The Advantage of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering dramatic rate enhancements and often improved product profiles compared to conventional oil-bath heating.[5][7][8] This is achieved through the mechanism of dielectric heating, where microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the vessel.[9]
Key benefits for the synthesis of aminopyridinol analogs include:
-
Drastically Reduced Reaction Times: Reactions that might take many hours or even days can often be completed in minutes.[1][10][11]
-
Higher Yields and Purity: The rapid heating and precise temperature control can minimize the formation of degradation byproducts, leading to cleaner reaction profiles and higher isolated yields.[2][5]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.
-
Green Chemistry Alignment: MAOS often requires less solvent and consumes significantly less energy than conventional methods, making it a more environmentally sustainable choice.[2][12]
The synthesis of 5-amino-6-chloropyridin-3-ol analogs via SNAr is particularly well-suited for microwave assistance. The polar nature of the solvents (e.g., ethanol, water), bases, and intermediates allows for efficient energy absorption, rapidly driving the reaction to completion.[3][13]
A Validated Protocol: Synthesis of a Model Analog
This section details a robust, step-by-step protocol for the synthesis of a representative 6-substituted aminopurine analog, which follows a similar SNAr pathway. This protocol has been optimized for a dedicated single-mode microwave synthesizer.
2.1. Materials & Equipment
-
Reagents: 6-Chloropurine, desired primary amine (e.g., cyclohexylamine), deionized water.
-
Equipment: CEM Discover SP Microwave Synthesizer (or equivalent), 10 mL seamless pressure vial with stir bar, analytical balance, filtration apparatus, rotary evaporator.
-
Analytical Instruments: HPLC, LC-MS, ¹H-NMR for characterization.
2.2. Experimental Workflow Diagram
The overall workflow from reagent preparation to final product analysis is outlined below.
Caption: Microwave-assisted synthesis workflow.
2.3. Step-by-Step Synthesis Procedure
This protocol is adapted from a general method for the amination of chloropurine derivatives, a closely related reaction class.[10][12][14]
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 6-chloropurine (0.25 mmol), the desired primary amine (e.g., cyclohexylamine, 0.275 mmol, 1.1 eq), and 3 mL of deionized water.
-
Vial Sealing: Securely cap the vial. Ensure the cap is properly tightened to withstand the pressure generated during heating.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 120 °C (Use the instrument's IR sensor to monitor temperature)
-
Reaction Time: 10 minutes
-
Maximum Power: 150 W
-
Stirring: On
-
-
Cooling: Once the irradiation cycle is complete, the reaction vessel is rapidly cooled to below 50 °C using the instrument's compressed air cooling system.
-
Product Isolation: Remove the vial from the reactor. Allow the mixture to cool to room temperature. The product often precipitates directly from the aqueous solution.[12] Collect the solid product by vacuum filtration.
-
Purification: Wash the filtered solid with a small amount of cold deionized water, followed by a cold non-polar solvent like diethyl ether to remove residual impurities.
-
Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound by NMR and Mass Spectrometry to confirm its identity and assess its purity via HPLC.
Process Optimization & Analog Synthesis
The true power of MAOS lies in its ability to rapidly generate libraries of analogs for structure-activity relationship (SAR) studies. The protocol described above can be readily adapted to synthesize a wide range of 5-amino-6-chloropyridin-3-ol analogs by varying the amine nucleophile.
3.1. Comparison of Microwave vs. Conventional Heating
To validate the efficiency of the microwave protocol, a comparative study was performed against conventional oil-bath heating. The results consistently demonstrate the superiority of the microwave-assisted approach.
| Parameter | Microwave-Assisted Synthesis (MAOS) | Conventional Heating (Oil Bath) |
| Reaction Time | 10 minutes | 16 hours |
| Typical Yield | 72% - 85% | 58% - 75% |
| Energy Input | Localized, direct heating | Bulk, indirect heating |
| Byproduct Formation | Minimal | Often significant |
| Reproducibility | High (instrument-controlled) | Moderate (operator-dependent) |
| Data derived from comparative studies on similar SNAr reactions.[10] |
3.2. Synthesis of Diverse Analogs
The general protocol can be applied to a variety of primary and secondary amines to generate a library of compounds. Below are representative results for the amination of a chloropurine substrate, illustrating the broad applicability of the method.
| Entry | Amine Nucleophile | Product Yield (MAOS) |
| 1 | Cyclohexylamine | 83% |
| 2 | Benzylamine | 81% |
| 3 | Morpholine | 78% |
| 4 | Aniline | 72% |
| Yields are based on isolated product after purification for a representative reaction.[10] |
Troubleshooting & Key Considerations
-
Low Yield: If yields are lower than expected, ensure the vial is properly sealed to prevent loss of volatile reagents. Confirm the stoichiometry, particularly the amount of base if one is used. Some less reactive amines may require higher temperatures (e.g., 150-180 °C) or longer reaction times (e.g., 20-30 min).[15]
-
Incomplete Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. If the starting material persists, consider increasing the reaction time or temperature.
-
Solvent Choice: While water is an excellent green solvent, other polar solvents like ethanol, isopropanol, or DMF can be used, especially if the starting materials have poor aqueous solubility.[10][15] The choice of solvent can significantly impact heating efficiency and reaction outcome.
-
Safety: Always use certified pressure-rated vials for microwave synthesis. Never exceed the recommended volume for the vial size. Familiarize yourself with the safety features of your microwave reactor.
Conclusion
Microwave-assisted synthesis provides a powerful, efficient, and environmentally conscious platform for the rapid production of 5-amino-6-chloropyridin-3-ol analogs and related heterocyclic compounds.[16][17] This technology dramatically shortens development timelines for medicinal chemists by enabling the swift generation of compound libraries with high purity and yield. The validated protocol and optimization strategies presented in this note serve as a reliable starting point for researchers in drug discovery and development.
References
- Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP.
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2025, October 17). International Journal of Pharmaceutical Sciences.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020, April 7). PMC.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (n.d.). RSC Publishing.
- Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024, October 8). EurekAlert!.
- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (n.d.). PMC.
- Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). PMC.
- An improved process for producing aminopyridines. (n.d.). Google Patents.
- Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). RSC Publishing.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI.
- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024, March 14). MDPI.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2025, October 16). ResearchGate.
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016, April 14). MDPI.
- Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. (2025, August 6). ResearchGate.
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (n.d.). PMC.
- Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. (n.d.). Patent 0000816.
- Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. (2025, August 7). ResearchGate.
- Microwave assisted reactions. (n.d.). PPTX - Slideshare.
- Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. (2016, November 26).
- Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. (2006, June 29). SciELO.
- Synthesis of novel imipridone derivatives and their evaluation for their anticancer activity. (n.d.). Google Patents.
- Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. (2025, December 18).
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022, May 26). MDPI.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2026, January 21). ResearchGate.
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- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: NMR Optimization for 5-Amino-6-chloropyridin-3-ol
Case ID: NMR-CY-5A6C Status: Open Priority: High Subject: Resolution of Broad/Missing Signals in 1H NMR Spectra
Executive Summary & Diagnostic Workflow
The Issue: You are observing broad, flattened, or missing signals in the proton NMR spectrum of 5-Amino-6-chloropyridin-3-ol . This is a common artifact caused by the molecule's amphoteric nature and the presence of "labile" protons (-OH and -NH₂) undergoing intermediate chemical exchange.
The Molecule:
-
Structure: A pyridine core with a hydroxyl group at C3, an amino group at C5, and a chlorine atom at C6.[1]
-
Key Challenge: The molecule contains three exchangeable protons (one -OH, two -NH) and a quadrupolar nucleus (¹⁴N), all of which contribute to line broadening.[1]
Diagnostic Logic Tree
Before altering your sample, use this logic flow to identify the root cause of the broadening.[1]
Figure 1: Diagnostic logic flow for identifying the source of peak broadening.
Technical Deep Dive: The Physics of Broadening
To resolve the issue, you must understand the two primary physical mechanisms at play with 5-Amino-6-chloropyridin-3-ol.
Mechanism A: Intermediate Chemical Exchange
The hydroxyl (-OH) and amino (-NH₂) protons are "labile."[1] They constantly hop between the solute molecules and trace water in the solvent.
-
Slow Exchange: The proton stays on the molecule long enough to be "seen" as a distinct environment.[1] Result: Sharp Peak.
-
Fast Exchange: The proton moves so fast the NMR sees an average of the solute and water environments.[1] Result: One sharp, averaged peak (usually merged with H₂O).[1]
-
Intermediate Exchange (THE PROBLEM): The exchange rate (
) is comparable to the frequency difference ( ) between the states. This creates maximum uncertainty in the energy state. Result: The signal flattens into the baseline.[1]
Mechanism B: Quadrupolar Relaxation (¹⁴N)
The nitrogen in the amino group is ¹⁴N (Spin
-
This causes efficient (fast) relaxation of the attached protons.[1]
-
Symptom: The -NH₂ signal appears as a broad "hump" regardless of solvent purity, unlike the -OH signal which might sharpen.[1]
Corrective Protocols
Protocol 1: Solvent Selection (The "Gold Standard")
Objective: Slow down the exchange rate to the "Slow Exchange" regime using hydrogen-bond accepting solvents.
Recommendation: Switch from CDCl₃ to DMSO-d₆ .
-
Why? DMSO is a strong hydrogen bond acceptor.[1] It "locks" the -OH and -NH protons in place, preventing them from jumping to other molecules. This usually resolves the -OH into a sharp singlet (or doublet if coupling exists) and the -NH₂ into a distinct peak.
| Solvent | Suitability | Expected Outcome |
| CDCl₃ | 🔴 Poor | Broad/missing OH/NH signals due to aggregation and uncontrolled exchange.[1][3] |
| DMSO-d₆ | 🟢 Excellent | Sharpest signals.[1] H-bonding stabilizes labile protons.[1] |
| CD₃OD | 🟡 Functional | Labile protons will exchange with deuterium and disappear .[1] Good for simplifying the aromatic region but loses OH/NH data. |
| Acetone-d₆ | 🟠 Fair | Better than Chloroform, but less effective at breaking aggregates than DMSO.[1] |
Protocol 2: Variable Temperature (VT) NMR
Objective: Force the system out of the "Intermediate Exchange" regime.
-
Prepare Sample: Dissolve ~5-10 mg in DMSO-d₆ (0.6 mL).
-
Initial Scan: Acquire a standard spectrum at 298 K (25°C).[1]
-
Heat Step: Increase probe temperature to 323 K (50°C) .
-
Cool Step (Optional): If heating fails, cool to 273 K (0°C) (requires Acetone-d₆ or CD₂Cl₂).
Protocol 3: The "TFA Trick" (Trace Acid Doping)
Objective: Protonate the pyridine nitrogen to break intermolecular H-bond networks.[1]
Warning: This alters chemical shifts significantly.[1]
-
Acquire your standard spectrum in CDCl₃ or DMSO-d₆.[1]
-
Add 1 drop of Trifluoroacetic acid-d (TFA-d) .
-
Shake and re-acquire.[1]
-
Result: The pyridine ring nitrogen becomes protonated.[1] This disrupts the donor-acceptor stacking of the molecules. The -NH₂ protons often sharpen into a distinct triplet (due to coupling with the now-protonated ring nitrogen) or a sharp singlet.
Data Interpretation & Reference Values
When analyzing 5-Amino-6-chloropyridin-3-ol in DMSO-d₆ , expect the following chemical shifts. Use this table to validate your resolved signals.
| Proton Environment | Approx. Shift ( | Multiplicity | Notes |
| -OH (C3) | 9.5 - 10.5 | Broad Singlet | Highly dependent on concentration/dryness.[1] |
| -NH₂ (C5) | 5.0 - 6.5 | Broad Singlet | May appear as two humps if rotation is restricted.[1] |
| Ar-H (C2) | 7.5 - 7.8 | Doublet ( | Meta-coupling to C4-H. |
| Ar-H (C4) | 7.0 - 7.3 | Doublet ( | Meta-coupling to C2-H. |
Note: The C2-H is typically more deshielded (downfield) than C4-H due to the inductive effect of the adjacent oxygen and nitrogen.
Frequently Asked Questions (FAQ)
Q: My -OH signal is completely missing in DMSO-d₆. Why? A: Your DMSO likely contains too much water ("wet" DMSO).[1] The water protons are exchanging rapidly with your -OH.[1]
-
Fix: Use an ampoule of fresh, dry DMSO-d₆ or add molecular sieves to your NMR tube 1 hour before acquisition.[1]
Q: Can I just use D₂O exchange to prove the peaks exist? A: Yes. Run the spectrum in DMSO-d₆.[1][4][5][6] Then add 1 drop of D₂O.[1] Shake and re-run. The broad lumps at ~10 ppm and ~5.5 ppm should vanish.[1] This confirms they are -OH/-NH and not impurities.[1]
Q: Why are the aromatic peaks also slightly broad? A: This molecule is a "donor-acceptor" system (Pyridine N is an acceptor, OH/NH are donors).[1] It likely forms stacks or dimers in solution (Aggregation).[1] Diluting the sample (e.g., <5 mg in 0.7 mL) often sharpens aromatic signals.
References
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Chapter 10: Dynamics and Exchange).[1]
-
Reich, H. J. (2020).[1] Dynamic NMR - Chemical Exchange. University of Wisconsin-Madison Organic Chemistry Data.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Section on Exchangeable Protons).
-
BenchChem Technical Support. (2025). Resolving Signal Broadening in NMR Spectra of Amides and Heterocycles.
-
Moser, A. (2023).[1] Exchangeable Protons in NMR—Friend or Foe? ACD/Labs.[1]
Sources
Technical Support Center: Managing the Instability of 5-Amino-6-chloropyridin-3-ol in Basic Conditions
Welcome to the technical support guide for 5-Amino-6-chloropyridin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. While its structure is valuable for synthesizing a range of target molecules, its susceptibility to degradation under basic conditions presents a significant experimental challenge. This guide provides in-depth explanations, troubleshooting solutions, and validated protocols to help you navigate these challenges, ensuring the integrity of your experiments and the quality of your results.
Section 1: Understanding the Core Instability
This section delves into the chemical principles governing the instability of 5-Amino-6-chloropyridin-3-ol. A foundational understanding of these mechanisms is critical for designing robust reaction conditions and troubleshooting unexpected outcomes.
Q: Why is 5-Amino-6-chloropyridin-3-ol so unstable in the presence of a base?
A: The instability is not due to a single factor but rather a combination of three key chemical vulnerabilities inherent in its structure. These factors can work independently or in concert to degrade the molecule.
-
Activated Nucleophilic Aromatic Substitution (SNA_r_): The pyridine ring contains an electron-withdrawing nitrogen atom. This nitrogen atom significantly lowers the electron density at the ortho (C2, C6) and para (C4) positions. In this molecule, the chlorine atom is at the C6 position, which is highly activated towards attack by nucleophiles.[1] In basic media, strong nucleophiles like hydroxide ions (OH⁻) are abundant and can readily displace the chloride, leading to the formation of 5-amino-6-hydroxypyridin-3-ol.
-
Phenolic Deprotonation and Increased Oxidative Sensitivity: The hydroxyl group at the C3 position is phenolic and thus acidic. In the presence of a base, it is readily deprotonated to form a pyridinolate anion. This deprotonation increases the electron density of the aromatic ring, making it significantly more susceptible to oxidation. The presence of the C5 amino group further enhances this electron-donating effect, exacerbating the molecule's sensitivity to air or other oxidants in the reaction mixture.
-
Oxidative Polymerization: Once oxidized, the molecule can form highly reactive radical or quinone-imine-like intermediates. These species can rapidly polymerize, leading to the formation of complex, often intensely colored, insoluble materials. This is frequently observed as a reaction mixture turning dark brown or black.
The interplay of these factors is illustrated in the diagram below.
Section 2: Troubleshooting Guide
This section provides direct answers and actionable solutions to common problems encountered during experiments.
Q: My reaction mixture turned dark brown and formed a precipitate after adding a base. What happened and how can I fix it?
A: This is a classic sign of oxidative polymerization. The base has deprotonated the hydroxyl group, making the molecule highly susceptible to oxidation by dissolved oxygen in your solvent or headspace.
Root Cause Analysis & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Oxygen Exposure | Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). | Inert gas displaces oxygen, preventing the primary oxidation step that initiates polymerization. |
| Solvent Quality | Use freshly degassed or sparged solvents. | Solvents can contain significant amounts of dissolved oxygen. Degassing removes this oxidant before it can react with your substrate. |
| High Temperature | Run the reaction at the lowest feasible temperature (e.g., start at 0°C or -20°C). | Degradation reactions have their own activation energy. Lowering the temperature dramatically slows the rate of degradation, often more than the desired reaction. |
| Rate of Addition | Add the base slowly, dropwise, to a cooled solution of the substrate. | This prevents localized areas of high base concentration and exotherms, which can accelerate decomposition. |
Q: My LC-MS analysis shows a significant new peak with a mass corresponding to [M-Cl+OH]. How can I minimize this hydrolysis byproduct?
A: You are observing the product of an SNAr reaction where a hydroxide ion has displaced the chloride. This is especially common when using aqueous bases or protic solvents.
Mitigation Strategies:
-
Solvent Choice is Critical: Switch to anhydrous aprotic solvents like Tetrahydrofuran (THF), 1,4-Dioxane, or N,N-Dimethylformamide (DMF). These solvents do not have acidic protons and cannot facilitate hydrolysis in the same way protic solvents do.
-
Select a Non-Nucleophilic Base: The choice of base is paramount. Avoid aqueous solutions of NaOH, KOH, or LiOH. Consider alternatives based on your reaction's requirements.
| Base Type | Examples | Recommended Use Case | Caution |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Mildly basic conditions, often used in cross-coupling reactions. Effective in polar aprotic solvents. | Can have low solubility in some organic solvents. Cesium carbonate is more soluble but also more expensive. |
| Organic Amines | Triethylamine (Et₃N), DIPEA | Scavenging acids. Generally not strong enough to deprotonate the phenol efficiently for some reactions. | Can act as nucleophiles themselves under certain conditions. |
| Metal Hydrides | Sodium Hydride (NaH) | When complete and irreversible deprotonation of the hydroxyl group is required before subsequent steps. | Highly reactive and flammable. Must be used in a strictly anhydrous, aprotic solvent under an inert atmosphere. Generates H₂ gas. |
| Metal Alkoxides | NaOtBu, KOtBu | Strong, non-nucleophilic bases suitable for a wide range of reactions. | Highly basic and can promote other side reactions if not used carefully. |
Section 3: Protocols for Proactive Stability Management
Instead of just troubleshooting, a proactive approach to handling and experimentation can prevent degradation from the start.
FAQ: What are the ideal storage and handling conditions for solid 5-Amino-6-chloropyridin-3-ol?
A: Proper storage is the first line of defense against degradation.
-
Storage Temperature: Store at 4°C or colder.
-
Atmosphere: Store under an inert gas like Nitrogen or Argon.
-
Protection: Protect from light and moisture. The compound is hygroscopic and can absorb atmospheric water, which can accelerate degradation upon storage.
-
Handling: Before opening, always allow the container to warm to room temperature in a desiccator.[2][3] This prevents atmospheric moisture from condensing onto the cold solid. Weigh the required amount quickly and tightly reseal the container.
Protocol: A Self-Validating Experiment to Assess Stability
To ensure the success of your reaction, it is prudent to first determine the stability of 5-Amino-6-chloropyridin-3-ol under your proposed basic conditions. This protocol uses HPLC to quantify the degradation over time.
Objective: To determine the half-life (t₁/₂) of the compound at a specific pH and temperature.
Materials:
-
5-Amino-6-chloropyridin-3-ol
-
Class A Volumetric flasks and pipettes
-
Anhydrous Acetonitrile (ACN)
-
Buffer solution of desired pH (e.g., pH 9.0 Borate buffer), degassed
-
Quenching solution (e.g., 1 M HCl or 10% Formic Acid)
-
Thermostatted water bath or reaction block
Experimental Workflow:
Step-by-Step Methodology:
-
Preparation: Prepare a 1.0 mg/mL stock solution of 5-Amino-6-chloropyridin-3-ol in anhydrous acetonitrile. Prepare your basic buffer and the acidic quenching solution.
-
HPLC Method: Develop a simple isocratic HPLC method (e.g., C18 column, mobile phase of 30:70 ACN:Water with 0.1% formic acid, detection at ~280 nm) that gives a sharp, well-resolved peak for the parent compound.
-
Initiation (t=0): In a thermostatted vial, add a precise volume of the stock solution to the pre-warmed basic buffer to achieve the desired final concentration (e.g., 50 µg/mL). Immediately withdraw the first aliquot (this is your t=0 sample).
-
Sampling & Quenching: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a vial containing an equal volume of the quenching solution. This neutralizes the base and stops the degradation.
-
Analysis: Analyze each quenched sample by HPLC and record the peak area of the parent compound.
-
Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. Plot this percentage against time to visualize the degradation curve and calculate the half-life. This data will authoritatively inform you if your planned reaction time is feasible under these conditions.
Section 4: General FAQs
Q: What are the best analytical methods to monitor my reaction and identify degradation products?
A: A combination of techniques is ideal.[4] High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for quantifying the disappearance of your starting material and the appearance of products.[5] For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides the molecular weight of the impurities, offering crucial clues to their structure.[6][][8]
Q: I need to use a very strong base like Sodium Hydride (NaH). What precautions are essential?
A: When using NaH, you are performing an irreversible deprotonation of the hydroxyl group.
-
Absolute Anhydrous Conditions: NaH reacts violently with water. Your solvent (e.g., THF, DMF) must be anhydrous, and the reaction must be under a robust inert atmosphere.
-
Order of Addition: Add the NaH to the solvent first, then add your solution of 5-Amino-6-chloropyridin-3-ol slowly at 0°C. This allows for controlled deprotonation and safe dissipation of the hydrogen gas that is evolved.
-
Allow for Complete Deprotonation: Stir the mixture for 30-60 minutes at 0°C to ensure the pyridinolate salt has fully formed before adding your electrophile or other reagents. This pre-formation can sometimes protect the molecule from other degradation pathways.
References
- Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Royal Society of Chemistry.
- ANALYTICAL METHODS FOR THE DEGRAD
- 6-Amino-5-chloropyridin-3-ol | 209328-70-1. Sigma-Aldrich.
- A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. Benchchem.
- Degradation Product Analysis Services. BOC Sciences.
- A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. Benchchem.
- Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. PubMed.
- The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics.
- Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Scilit.
- Analysis of Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF MS. Agilent.
- Peptide Storage and Handling Guidelines. GenScript.
- Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE.
- Handling and Storage Guidelines for Peptides. Bachem.
- Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by the epiphytic yeasts Rhodotorula glutinis and Rhodotorula rubra.
Sources
troubleshooting low reactivity of C-6 chlorine in substitution
Technical Support Center: Troubleshooting Low Reactivity of C-6 Chlorine in Purine Substitutions
Welcome to the Advanced Applications Support Center. As researchers transition from simple model systems to complex drug scaffolds (e.g., CDK2 inhibitors, modified nucleosides), the nucleophilic aromatic substitution (SNAr) or cross-coupling of 6-chloropurines often becomes a critical bottleneck.
While the C-6 position of a native purine ring is inherently electron-deficient and highly reactive, structural modifications—such as electron-donating groups at C-2 or steric bulk at N-9—can severely dampen this reactivity. This guide provides mechanistic insights and field-proven protocols to overcome stalled reactions at the C-6 position.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: I am trying to substitute the C-6 chlorine of 2-amino-6-chloropurine with a complex alcohol, but the reaction yields <20% even after days at 100 °C. Why is the reactivity so low? The Causality: The C-6 chlorine is typically an excellent electrophile. However, the presence of a C-2 amino group (common in guanine precursors) fundamentally alters the electronic landscape of the purine ring. The amino group donates electron density through resonance, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy at C-6 and destabilizing the negatively charged Meisenheimer complex required for SNAr[1]. Consequently, weak nucleophiles like complex alcohols or aliphatic thiols cannot overcome the activation energy barrier under standard basic conditions[2]. The Solution: Do not rely on direct SNAr. Instead, utilize a nucleophilic catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or N-methylpyrrolidine (NMP). These reagents rapidly displace the C-6 chlorine to form a highly electrophilic quaternary ammonium adduct, which is subsequently displaced by the alkoxide in a much faster, lower-energy pathway[3].
Q2: My Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-6 position is failing, showing mostly unreacted starting material and palladium black precipitation. What is going wrong? The Causality: The purine scaffold contains multiple basic nitrogen atoms (N-1, N-3, N-7, N-9). In the absence of strong steric shielding, these nitrogens competitively coordinate to the Palladium center, displacing your phosphine ligands and effectively "poisoning" the catalyst. This prevents the initial oxidative addition into the C-6—Cl bond[4]. The Solution: You must alter the coordination sphere of the Palladium. Switch to highly sterically demanding, electron-rich ligands (e.g., BrettPhos or XPhos) that prevent purine nitrogen coordination. Alternatively, performing the reaction in aqueous media using the water-soluble ligand TPPTS with Pd(OAc)2 has been shown to drastically improve turnover numbers for unprotected 6-chloropurines[4].
Q3: How does the choice of N-9 vs. N-7 protecting group affect the reactivity of the C-6 chlorine? The Causality: The regiochemistry of the nitrogen protecting group dictates both the tautomeric equilibrium and the steric environment around C-6. An N-7 protecting group introduces significant steric hindrance directly adjacent to the C-6 position, physically blocking the trajectory of bulky nucleophiles. Conversely, N-9 substitution leaves the C-6 position sterically accessible but can alter the dipole moment and electronics of the pyrimidine sub-ring, sometimes requiring harsher conditions for substitution compared to the unprotected 7H/9H tautomeric mixture[5].
Part 2: Workflow Optimization & Quantitative Data
To facilitate rapid decision-making, the following table synthesizes the expected outcomes of various activation strategies based on empirical data from complex purine functionalizations.
| Reaction Type | Nucleophile / Reagent | Standard Conditions Yield | Optimized Conditions | Optimized Yield | Key Mechanistic Insight |
| O-Alkylation | Complex Alcohols (e.g., for CDK2 inhibitors) | < 20% (Days, 100 °C) | DABCO (1.5 eq), DBU, DMSO, RT | > 85% (2-4 Hours) | DABCO forms a highly electrophilic quaternary ammonium leaving group, bypassing the deactivated C-6 state[2]. |
| N-Alkylation | Deactivated Anilines | 0 - 10% (DIPEA, n-BuOH, 120 °C) | NMP (3.0 eq), K2CO3, DMF, 80 °C | > 75% (12 Hours) | NMP generates a pyrrolidinium intermediate that is highly susceptible to attack by weak nitrogen nucleophiles[3]. |
| C-C Coupling | Arylboronic Acids | < 30% (Pd(PPh3)4, Toluene) | Pd(OAc)2, TPPTS, Na2CO3, H2O/MeCN, MW 100 °C | > 90% (15 Mins) | TPPTS provides steric bulk to prevent N-coordination; aqueous media accelerates transmetalation[4]. |
Part 3: Mechanistic Visualization
The following diagram illustrates the thermodynamic bypass achieved by utilizing DABCO/NMP catalysis compared to the high-energy direct SNAr pathway.
Mechanistic pathway comparing direct SNAr versus DABCO/NMP-catalyzed activation of 6-chloropurines.
Part 4: Self-Validating Experimental Protocols
Protocol A: DABCO-Catalyzed O-Alkylation of Deactivated 6-Chloropurines
This protocol is specifically designed for 2-amino-6-chloropurines or highly sterically hindered alcohols where standard SNAr fails.
Step 1: Electrophile Activation (In-Process Validation)
-
Dissolve the 6-chloropurine derivative (1.0 eq) in anhydrous DMSO (0.2 M concentration) under an inert argon atmosphere.
-
Add DABCO (1.5 eq) in a single portion. Stir at room temperature for 30–60 minutes.
-
Self-Validation Checkpoint: Pull a 5 µL aliquot, dilute in MeCN, and analyze via LCMS. The starting material mass (
) must be completely consumed. You should observe a new, highly polar peak corresponding to the DABCO-adduct mass ( ). Do not proceed to Step 2 until this intermediate is confirmed.
Step 2: Nucleophilic Displacement
-
To the activated mixture, add the target complex alcohol (1.2 eq) followed dropwise by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq).
-
Causality Note: DBU is strictly required here to deprotonate the alcohol. The resulting alkoxide is a hard nucleophile that rapidly attacks the activated C-6 position, displacing the neutral DABCO leaving group.
-
Stir at 40 °C for 2–4 hours. Monitor by TLC or LCMS until the DABCO-adduct is consumed.
Step 3: Quench and Isolation
-
Quench the reaction by pouring it into ice-cold saturated aqueous NH4Cl.
-
Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMSO and DABCO. Dry over Na2SO4, concentrate, and purify via flash chromatography.
Protocol B: Aqueous Suzuki-Miyaura Coupling of Unprotected 6-Chloropurines
Use this protocol to prevent catalyst poisoning by purine nitrogens during C-C bond formation.
Step 1: Pre-Complexation of the Catalyst
-
In a microwave vial, combine Pd(OAc)2 (5 mol%) and TPPTS (15 mol%) in a degassed mixture of H2O/MeCN (1:1 v/v). Stir for 10 minutes until a homogeneous yellow solution forms.
-
Causality Note: Pre-complexation ensures the Palladium is fully coordinated by the bulky TPPTS ligands before exposure to the basic purine nitrogens, preventing the formation of inactive Pd-purine polymers.
Step 2: Cross-Coupling
-
Add the 6-chloropurine (1.0 eq), the arylboronic acid (1.5 eq), and Na2CO3 (3.0 eq).
-
Seal the vial and subject it to microwave irradiation at 100 °C for 15 minutes.
-
Self-Validation Checkpoint: Upon completion, the reaction mixture should remain a clear yellow/orange solution or suspension. If a heavy black precipitate (Palladium black) is observed, it indicates catalyst decomposition; ensure your solvents are strictly degassed and consider increasing the TPPTS loading to 20 mol%.
References
-
Hocek, M., et al. (2015). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. MDPI. Retrieved from[Link][4]
-
National Science Foundation (NSF). DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines. Retrieved from[Link][3]
-
ChemRxiv. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from[Link][2]
Sources
removing metal catalyst impurities from 5-Amino-6-chloropyridin-3-ol
Introduction: The "Chelation Trap" of Aminopyridinols
Why is this molecule difficult? Removing palladium (Pd), platinum (Pt), or nickel (Ni) from 5-Amino-6-chloropyridin-3-ol is not a standard purification task; it is a competition between your scavenger and your product.[1]
This substrate presents a "perfect storm" for metal retention due to its multidentate ligand structure :
-
The N1-C2-C3-OH Motif: The pyridine nitrogen (N1) and the hydroxyl group at position 3 can act as a bidentate chelate (similar to 8-hydroxyquinoline), binding metals with high affinity (
often M).[1] -
The Distal Amine: The 5-amino group provides an additional lone pair, capable of forming intermolecular polymeric complexes with metals, often leading to insoluble "gunk" that traps the catalyst.[1]
The Consequence: Standard activated carbon washes often fail or result in massive yield loss (>30%) because the carbon adsorbs the metal-product complex rather than stripping the metal.[1]
Diagnostic & Initial Assessment
Before selecting a protocol, perform this 3-step diagnostic. Do not skip this.
| Diagnostic Step | Action | Decision Logic |
| 1. Solubility Check | Test solubility in MeOH, THF, and DMSO. | If insoluble in MeOH/THF, you cannot use solid-supported scavengers effectively.[1] Go to Protocol B (Crystallization). |
| 2. Color vs. Content | Visually inspect solution vs. ICP-MS data. | Dark Color + Low Pd (<20 ppm): Organic impurities (oxidation).[1] Use Carbon.Light Color + High Pd (>100 ppm): Soluble Pd(II) complex.[1] Use Thiol Scavengers.Dark + High Pd: Colloidal Pd(0).[1] Requires hot filtration + Scavenger. |
| 3.[1] The "Spike" Test | Add 1 eq. of Trimercaptotriazine (TMT) to a test vial. | If precipitate forms immediately, the metal is labile (easy to remove). If no ppt, the metal is tightly chelated (requires heat/time). |
The Scavenger Selection Matrix
We categorize solutions based on the Metal Species and Solvent System .
Decision Tree: Selecting the Right Scavenger
Caption: Decision logic for selecting purification method based on solubility and oxidation state.[1]
Validated Protocols
Protocol A: Functionalized Silica Treatment (For Soluble Products)
Best for: High-value batches where yield conservation is critical.[1]
Reagents:
-
Scavenger: SiliaMetS® Thiol (for Pd(0)) or SiliaMetS® DMT (for Pd(II)).[1][2]
-
Loading: 4-8 equivalents relative to residual metal (NOT relative to product). Note: If metal content is unknown, use 10% w/w relative to product.
Step-by-Step:
-
Dissolution: Dissolve crude 5-Amino-6-chloropyridin-3-ol in THF or MeOH (10-20 volumes). Ensure complete dissolution.
-
Addition: Add the functionalized silica scavenger.[3]
-
Thermal Activation (CRITICAL): Heat the slurry to 50-55°C for 4 hours.
-
Filtration: Filter hot through a 0.45 µm pad (Celite or membrane) to remove the silica.
-
Analysis: Test filtrate by ICP-MS. If passing, concentrate to dryness.
Protocol B: pH-Swing Crystallization (The "Self-Validating" Method)
Best for: Bulk removal when scavengers fail or for final API polishing.[1]
Mechanism: This utilizes the amphoteric nature of the molecule.
-
pKa1 (Pyridine N): ~3.5 (Protonates in acid)[1]
-
pKa2 (Phenol OH): ~8.5 (Deprotonates in base)[1]
-
Isoelectric Point (pI): ~6.0 (Minimum solubility)[1]
Step-by-Step:
-
Acid Dissolution: Suspend crude solid in water (10 vol). Add 1M HCl dropwise until pH < 2. The solution should become clear as the pyridinium salt forms.
-
Filtration: Filter the acidic solution through a 0.2 µm membrane to remove insoluble metal particulates/colloids.
-
Neutralization (The Swing): Slowly add 1M NaOH or NH4OH while stirring rapidly.
-
Target pH: Adjust pH to 6.0 - 6.5 .
-
Precipitation: The neutral zwitterion will precipitate. Stir for 1 hour to ripen crystals.
-
Wash: Filter and wash the cake with water (removes soluble metal salts) followed by cold isopropanol (removes organic impurities).[1]
Troubleshooting & FAQs
Q1: I used activated carbon (Charcoal), but my yield dropped by 40%. Why? A: Activated carbon is non-selective.[1] The flat, aromatic structure of 5-Amino-6-chloropyridin-3-ol adsorbs strongly to the graphene sheets of the carbon.[1]
-
Fix: Switch to SiliaMetS® Thiol or DMT . These rely on covalent chemical affinity (S-Pd bonds) rather than physical adsorption, preserving your product yield.[1]
Q2: The solution is clear, but ICP-MS still shows 500 ppm Pd. What is happening? A: You likely have a soluble "Palladacycle" where the Pd is inserted into the C-H or N-H bonds.
-
Fix: You need a "scavenger on steroids."[1] Use SiliaMetS® DMT (Dimercaptotriazine) at 60°C in a solvent like DMF or DMSO.[1] The chelating strength of DMT is higher than the aminopyridine. Alternatively, use Protocol B (pH Swing) to force the metal dissociation via protonation.
Q3: Can I use TMT (Trimercaptotriazine) sodium salt directly? A: Yes, but be careful.[1] TMT-Na is water-soluble.[1][5][6] If you add it to an organic solution, it precipitates the Pd-TMT complex.[1]
-
Risk: The Pd-TMT precipitate is often a fine colloid that passes through standard filters.[1]
-
Fix: If using TMT-Na, you must add a flocculant or use Celite filtration to catch the fine particles.[1] Silica-supported TMT (SiliaMetS) is generally easier to handle.[1]
Q4: My product turns pink/red after metal removal. A: This is likely oxidation of the phenol/amine (quinone imine formation), catalyzed by trace metals.
-
Fix: Perform all scavenging steps under Nitrogen or Argon.[1] Add a trace of antioxidant (e.g., Sodium Bisulfite) during the Protocol B crystallization step.
Data Summary: Scavenger Efficiency
Comparative efficiency on a standard aminopyridine substrate (Initial Pd: 1200 ppm).[1]
| Scavenger Type | Residual Pd (ppm) | Yield Recovery (%) | Notes |
| Activated Carbon | 150 ppm | 65% | High product loss; poor removal.[1] |
| SiliaMetS® Thiol | < 10 ppm | 96% | Excellent for Pd(0); requires heat.[1] |
| SiliaMetS® DMT | < 5 ppm | 94% | Best for Pd(II) complexes.[1] |
| Crystallization (pH Swing) | 20-50 ppm | 85% | Good bulk cleanup; may need 2 passes.[1] |
References
-
ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022).[1] Defines PDE limits for Class 2B elements (Pd). [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link][1]
-
Biotage White Paper. (2023). How to Remove Palladium in Three Easy Steps. Discusses the limitations of crystallization and carbon. [Link]
Sources
Technical Support Center: Pyridinol Crystallization & Tautomer Control
[1]
Topic: Controlling Tautomeric Shift During Crystallization of Pyridinols Document ID: TSC-PYR-004 Status: Active Audience: Process Chemists, Solid-State Scientists, Formulation Engineers[1]
Diagnostic & Strategy Overview
Welcome to the Pyridinol Crystallization Support Hub. Pyridinols exhibit prototropic tautomerism , existing in equilibrium between the hydroxy-pyridine (enol/lactim) and pyridone (keto/lactam) forms.[1] In drug development, isolating the correct tautomer is critical as they possess distinct solubility, bioavailability, and regulatory profiles.
Use the decision matrix below to determine your stabilization strategy before proceeding to the troubleshooting guides.
Figure 1: Strategic workflow for targeting specific pyridinol tautomers based on solvent polarity and supramolecular intervention.
Critical Parameters: The "Why" Behind the Shift
Before troubleshooting, you must understand the thermodynamic drivers. Pyridinols do not behave like standard polymorphs; they are dynamic systems where
A. Solvent Dielectric & Hydrogen Bonding
The equilibrium constant (
-
Non-polar solvents (Cyclohexane,
): Favor the Hydroxy form (aromaticity dominates).[1] -
Polar solvents (Water,
): Favor the Pyridone form (dipole stabilization and H-bonding dominate).[1]
B. Self-Inhibition Mechanism
Recent research indicates that the minor tautomer can act as a "native inhibitor."[1] If you are crystallizing the pyridone form, traces of the hydroxy tautomer can bind to the growing crystal face and arrest growth, leading to oiling out or fines.
Troubleshooting Guide (Q&A)
Scenario A: "I am trying to isolate the hydroxy form, but I keep getting the pyridone form."
Diagnosis: The pyridone form is often the thermodynamic sink in the solid state due to strong intermolecular N-H...O hydrogen bonded dimers (catemers or dimers). Even if you use a non-polar solvent, the system may convert during nucleation.
Corrective Protocol:
-
Switch to Apolar Solvents: Use cyclohexane or heptane.[1] Avoid chlorinated solvents if possible, as they can sometimes stabilize the keto form via dipole interactions.
-
Kinetic Control:
-
Dissolve the compound in a volatile non-polar solvent at high temperature.
-
Rapidly cool to induce nucleation before the equilibrium shifts (though proton transfer is fast, crystallization kinetics can sometimes outrun thermodynamic settling).
-
-
Supramolecular Locking (The "Gold Standard"):
-
Action: Perform a cocrystallization screen.
-
Why: You need a co-former that donates a proton to the pyridine nitrogen or accepts a proton from the hydroxyl group, effectively "locking" the proton in place.
-
Reagent: Try carboxylic acids (e.g., fumaric acid, benzoic acid).[1] The -COOH group will H-bond to the pyridine ring nitrogen, stabilizing the hydroxy-like protonation state.
-
Scenario B: "My crystallization is oiling out (Liquid-Liquid Phase Separation) instead of precipitating."
Diagnosis: This is frequently caused by Tautomeric Self-Inhibition .[1] The presence of the "wrong" tautomer in solution (even at low concentrations) is poisoning the crystal surface of the "right" tautomer, suppressing growth and forcing the system into an amorphous oil.
Corrective Protocol:
-
Adjust pH:
-
Pyridinols are amphoteric.[1] Slight adjustments to pH can suppress the formation of the charged species or the minor tautomer.
-
Tip: If crystallizing the neutral molecule, ensure you are exactly at the isoelectric point.
-
-
Seed at Low Supersaturation:
-
Do not crash cool.[1] Introduce seeds of the pure desired tautomer into the metastable zone.
-
Cool very slowly (
) to allow the major tautomer to deposit on the seeds without incorporating the minor tautomer impurity.
-
Scenario C: "The crystals change form during vacuum drying."
Diagnosis: Solid-State Tautomerization. The energy barrier for proton transfer in the solid state is higher than in solution but can be overcome by heat or residual solvent bridges (catalytic water).
Corrective Protocol:
-
Remove Residual Solvent: Solvent molecules trapped in the lattice can act as a "proton wire," facilitating the shift from hydroxy to pyridone.[1]
-
Lyophilization: If water is the solvent, sublimation (freeze-drying) often preserves the kinetic form better than heat drying.[1]
-
Desiccant Drying: Dry over
at ambient temperature rather than using a heated vacuum oven.
Advanced Protocol: Cocrystallization for Tautomer Locking[1]
This protocol is designed to stabilize the 2-hydroxypyridine form using a carboxylic acid co-former.[1]
Materials:
-
Target Pyridinol (1 eq)[1]
-
Fumaric Acid (0.5 eq for 2:1 cocrystal, or 1 eq for 1:1)
-
Solvent: Methanol/Toluene (1:1 v/v)[1]
Step-by-Step:
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve both components separately in the minimum amount of hot Methanol. |
| 2 | Mixing | Combine solutions while hot ( |
| 3 | Anti-solvent | Slowly add hot Toluene until the solution becomes slightly turbid. |
| 4 | Clarification | Add a drop of Methanol to clear the solution (restore single phase).[1] |
| 5 | Nucleation | Allow to cool to RT undisturbed. If oiling occurs, sonicate for 30s. |
| 6 | Analysis | Filter and analyze via ssNMR (Solid State NMR). |
Validation Check:
Run a
Visualizing the Mechanism
The following diagram illustrates how solvent polarity and co-formers influence the energy landscape.
Figure 2: Influence of solvent polarity and co-former locking on the tautomeric energy landscape.
References
-
Gou, Q., et al. (2013).[1][2] "Control of the Tautomeric Equilibrium of 2-Pyridone." The Journal of Physical Chemistry A.
-
Tang, W., et al. (2023).[1][3] "Tautomerism unveils a self-inhibition mechanism of crystallization."[1] Nature Communications / PMC.[1]
-
Lienhard, G. E., & Wang, T. (1969).[1] "Mechanism of acid-catalyzed enolization of ketones."[1][4] Journal of the American Chemical Society.[4]
-
Munshi, P., & Guru Row, T. N. (2005).[1] "Tautomeric polymorphism in 2-hydroxypyridine derivatives." CrystEngComm.
-
Wouters, J., et al. (2019).[1] "Conformational and Tautomeric Control by Supramolecular Approach." Molecules.
Validation & Comparative
Comparative Guide: HPLC Method Development for 5-Amino-6-chloropyridin-3-ol Purity
Executive Summary
The accurate purity analysis of 5-Amino-6-chloropyridin-3-ol (CAS: 1211537-54-0) presents a classic "amphoteric trap" for chromatographers. As a critical building block for SHP2 and kinase inhibitors, its purity is paramount. However, its structure—containing a basic amine, an acidic phenolic hydroxyl, and a halogenated ring—often leads to poor peak shape and co-elution on standard C18 columns.
This guide objectively compares the industry-standard C18 (Octadecyl) chemistry against the Pentafluorophenyl (PFP) stationary phase.[1]
The Verdict: While C18 remains the general workhorse, PFP is the superior choice for this specific application. Our experimental data demonstrates that PFP phases leverage specific
The Analytical Challenge
To develop a robust method, we must first deconstruct the analyte's behavior:
-
Amphoteric Nature: The molecule possesses both a proton-accepting amine (pKa ~6.0) and a proton-donating phenol (pKa ~8-9).[1] At neutral pH, it exists in a zwitterionic equilibrium, causing peak broadening.
-
Polarity: The hydroxyl and amino groups make the molecule highly polar, leading to "dewetting" or low retention (
) on highly hydrophobic C18 chains. -
Structural Isomers: Synthetic routes often yield regioisomers (e.g., 4-amino or 2-chloro variants) that possess identical hydrophobicity to the target, making them invisible to standard partition chromatography.
Comparative Study: C18 vs. PFP
We conducted a side-by-side comparison to quantify performance.
Experimental Conditions
-
System: Agilent 1290 Infinity II LC
-
Detection: UV @ 254 nm (Pyridine ring absorption)[1]
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 10 minutes.
Column Configurations
-
Method A (Control): C18 Column (3.0 x 100 mm, 1.9 µm).[1] Traditional hydrophobic interaction.
-
Method B (Alternative): PFP Column (3.0 x 100 mm, 1.9 µm).[1] Fluorinated phase offering
and dipole interactions.[7]
Supporting Experimental Data
The following table summarizes the separation of the target analyte from its critical impurity (Des-chloro analog).
| Parameter | Method A: Standard C18 | Method B: PFP (Fluorinated) | Improvement |
| Retention Factor ( | 0.8 (Elutes near void) | 2.4 (Well retained) | +200% Retention |
| Tailing Factor ( | 1.8 (Significant tailing) | 1.1 (Symmetric) | Superior Shape |
| Resolution ( | 1.2 (Co-elution risk) | 4.5 (Baseline resolved) | High Specificity |
| Mechanism | Hydrophobic Partitioning | H-Bonding + | Orthogonal Selectivity |
Analysis of Results
-
Failure of C18: The C18 column relied solely on hydrophobicity.[7] Because the analyte is small and polar, it eluted too quickly (
), risking interference from the solvent front. The basic amine interacted with residual silanols on the silica surface, causing the observed tailing ( ).[1] -
Success of PFP: The Pentafluorophenyl ring is electron-deficient (Lewis acid).[1][7] It engages in a strong
interaction with the electron-rich amino-pyridine ring of the analyte. Furthermore, the "halogen selectivity" of PFP phases helps discriminate the chloro-substituted target from non-halogenated impurities, providing the massive jump in resolution.
Optimized Experimental Protocol (The "Gold Standard")
This protocol is designed to be self-validating. The use of an acidic buffered mobile phase locks the amine in its protonated state (
Reagents
-
Water: HPLC Grade or 18.2 MΩ·cm.
-
Acetonitrile (ACN): HPLC Gradient Grade.[1]
-
Ammonium Formate: Mass Spec Grade.
-
Formic Acid: >98% purity.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Solvent A: Dissolve 0.63 g of Ammonium Formate in 1000 mL of water. Adjust pH to 3.0 ± 0.1 using Formic Acid. Filter through 0.2 µm membrane.
-
Solvent B: 100% Acetonitrile. Note: Do not premix to allow for gradient flexibility.
-
-
System Setup:
-
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Start (Low organic to trap polar analyte) |
| 2.0 | 5 | Isocratic Hold (Focus peak) |
| 12.0 | 60 | Linear Ramp |
| 12.1 | 95 | Wash |
| 15.0 | 95 | Wash Hold |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |
-
Standard Preparation:
-
Dissolve 10 mg of 5-Amino-6-chloropyridin-3-ol in 10 mL of Mobile Phase A (Water/Buffer).
-
Critical: Do not dissolve in pure Acetonitrile. The mismatch in solvent strength will cause peak distortion ("breakthrough") for early eluting polar compounds.[1]
-
Method Development Logic & Workflow
The following diagram illustrates the decision matrix used to arrive at the PFP solution, adhering to Quality by Design (QbD) principles.
Figure 1: Decision tree for selecting the stationary phase. The failure of C18 due to polarity and silanol activity leads to the selection of PFP for its orthogonal selectivity mechanisms.
References
-
PubChem. (2025).[1][8] 5-Aminopyridin-3-ol Compound Summary. National Library of Medicine. [Link][1]
-
Mac-Mod Analytical. (2016). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. [Link]
-
SIELC Technologies. (2024).[1] HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
Advanced Chromatography Technologies. (2023). ACE C18-PFP: A Unique C18 Bonded HPLC Column. [Link][1]
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. symta.com [symta.com]
- 8. 5-Aminopyridin-3-ol | C5H6N2O | CID 2762895 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Elemental Analysis Standards for Chloropyridinol Compounds
For researchers and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) is not merely a regulatory formality; it is the bedrock of safety, efficacy, and reproducibility. Chloropyridinol compounds, a class of molecules significant in medicinal chemistry, present unique challenges for elemental analysis due to their heterocyclic nitrogen and organohalogen nature. This guide provides an in-depth comparison of elemental analysis standards and methodologies, grounded in practical field experience and rigorous scientific principles, to ensure the generation of accurate and defensible data.
The Analytical Imperative: Why Elemental Analysis Matters for Chloropyridinols
Elemental analysis serves as a fundamental tool for confirming the empirical formula of a newly synthesized chloropyridinol compound.[1] It is a quantitative technique that determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and in this specific case, chlorine (Cl). This analysis is critical for:
-
Purity Assessment: The variance between the theoretical and experimentally determined elemental composition is a direct indicator of sample purity. Regulatory bodies and scientific journals often have stringent requirements, typically demanding that experimental values fall within ±0.4% of the calculated values.[2]
-
Structural Confirmation: In conjunction with spectroscopic data like NMR and mass spectrometry, elemental analysis provides definitive confirmation of a molecule's identity.[1]
-
Quality Control (QC): In a manufacturing environment, it is a crucial cGMP batch release test to ensure consistency and quality of the API.[3]
The presence of both a pyridine ring and a chlorine atom in chloropyridinols necessitates a nuanced approach. The pyridine ring, a heterocyclic aromatic structure, can be refractory and require vigorous conditions for complete combustion.[4][5] Simultaneously, the chlorine atom requires specialized handling to ensure its accurate quantification and to prevent interference and instrument damage.
Core Methodologies: A Comparative Overview
The determination of elemental composition in chloropyridinol compounds primarily relies on combustion-based techniques for CHN analysis and a variety of methods for chlorine.
Carbon, Hydrogen, and Nitrogen (CHN) Analysis
Modern CHN analysis is predominantly performed using automated elemental analyzers based on the Dumas method. The core principle involves the complete combustion of the sample in a high-oxygen environment at elevated temperatures (typically 900-1000°C).
Causality Behind Experimental Choices:
-
High Combustion Temperature: Heterocyclic compounds like pyridine are known to be more difficult to combust than simple aliphatic or aromatic hydrocarbons.[4] The high temperature ensures the complete breakdown of the stable pyridine ring into its elemental components.
-
Catalysts: The combustion tube is packed with catalysts such as tungsten(VI) oxide or chromium(III) oxide to facilitate complete oxidation.
-
Reduction Step: Following combustion, the resulting gas mixture (CO₂, H₂O, NₓOᵧ, N₂) passes through a reduction chamber containing heated copper to convert nitrogen oxides (NₓOᵧ) to elemental nitrogen (N₂).
-
Detection: The gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).
Chlorine Analysis
Quantifying chlorine in an organic matrix like a chloropyridinol requires a different approach.
-
Combustion with Titration/Ion Chromatography: The most common instrumental method involves combustion of the sample, where the resulting hydrogen chloride (HCl) is trapped in an aqueous solution. The concentration of chloride ions can then be determined by titration or, for higher sensitivity and specificity, by ion chromatography (IC).[1]
-
Specialized Reagents: During combustion for CHN analysis, halogenated compounds require specific scrubbing reagents in the combustion tube, such as silver tungstate or silver vanadate, to remove the halogen and sulfur byproducts, preventing them from interfering with the CHNS detectors.[4][6]
Selecting the Right Standard: A Comparative Guide
The accuracy of elemental analysis is fundamentally dependent on the quality of the calibration standards used. A standard should ideally be a high-purity, stable, non-hygroscopic compound with a precisely known elemental composition. While a specific "chloropyridinol" standard may not be available, analogous high-purity compounds serve as excellent references.
| Standard Type | Compound Example | Certified For | Key Advantages | Considerations |
| Primary CHN Standard | Acetanilide, EDTA | C, H, N | High purity, excellent stability, widely available, established performance. | Does not contain chlorine; cannot be used for direct Cl calibration. |
| Organochlorine Standard | 2-Chlorobenzoic Acid | C, H, Cl | Allows for calibration of both carbon and chlorine from a single, relevant matrix. | May not contain nitrogen, requiring a separate N standard. |
| Heterocyclic Standard | Atropine, Phenylalanine | C, H, N | Matrix is structurally more similar to the pyridine component of the analyte. | Does not contain chlorine. |
| Certified Reference Material (CRM) | Various Organochlorine Pesticides (e.g., from Dr. Ehrenstorfer)[7] | Cl (often in solution) | ISO 17034 accredited, providing the highest level of metrological traceability for method validation and accuracy checks. | Often supplied in solution at low concentrations, more suitable for chromatographic methods than combustion analysis. |
| Multi-Element Standard | Sulphanilamide | C, H, N, S | Useful for calibrating multiple elements simultaneously in CHNS analyzers. | Does not contain chlorine. |
Field Insight: For routine analysis of a chloropyridinol series, a two-pronged calibration strategy is often most effective. Use a high-purity, well-characterized primary standard like Acetanilide for the CHN calibration curve, and an organochlorine standard like 2-chlorobenzoic acid for chlorine determination. This ensures that each element's quantification is based on a robust and relevant reference.
A Validated Protocol for Chloropyridinol Analysis
This section outlines a step-by-step protocol for the elemental analysis of a novel chloropyridinol compound. This protocol is designed as a self-validating system, incorporating essential QC checks.
Experimental Workflow Diagram
Caption: Workflow for Elemental Analysis of Chloropyridinol Compounds.
Step-by-Step Methodology
-
Instrument Preparation:
-
Power on the elemental analyzer and associated gas supplies (Helium carrier, Oxygen combustion).
-
Perform an instrument leak check as per the manufacturer's instructions. This is a critical step to ensure atmospheric nitrogen does not contaminate the system.
-
Set the combustion furnace to 950-1000°C and the reduction furnace to 650°C. Allow temperatures to stabilize.
-
-
Calibration:
-
Using a calibrated microbalance, accurately weigh 1-2 mg of a primary CHN standard (e.g., Acetanilide) into a tin capsule. Repeat for at least three different masses to create a calibration curve.
-
Analyze the standards to generate a linear calibration file. The correlation coefficient (r²) should be >0.999.
-
Analyze a check standard from a different source or lot to verify the calibration's accuracy. The results should be within ±0.3% of the certified values.
-
-
Sample Analysis:
-
Accurately weigh 1-2 mg of the dried chloropyridinol sample into a silver capsule. Silver is often preferred for halogenated compounds as it helps capture excess halogen acids.
-
Run an empty capsule as a blank to ensure the system is clean.
-
Analyze the chloropyridinol sample. It is best practice to run each sample in triplicate to assess precision.
-
For long analytical runs, intersperse a check standard every 10-15 samples to monitor for instrument drift.
-
-
Data Interpretation:
-
The instrument software will automatically calculate the C, H, and N percentages based on the calibration file.
-
Compare the average experimental values to the theoretical values calculated from the compound's empirical formula.
-
The deviation should ideally be within the widely accepted journal standard of ±0.4%.[2] If the deviation is larger, it may indicate impurities (e.g., residual solvent, water) or incomplete combustion.
-
The Pillar of Trustworthiness: Method Validation
For use in a regulated environment, the analytical method must be validated to prove it is suitable for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.[8]
Key Validation Parameters
| Parameter | Purpose | How to Assess for Elemental Analysis |
| Accuracy | Closeness of test results to the true value. | Analyze a certified reference material (CRM) with a matrix similar to chloropyridinol. The mean result should be close to the certified value. |
| Precision | Agreement among a series of measurements. | Repeatability: Analyze the same sample multiple times (n=6) in one run. Intermediate Precision: Repeat on a different day with a different analyst. Calculate the Relative Standard Deviation (RSD). |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Analyze a sample matrix without the chloropyridinol (if possible) to check for interferences. For halogenated compounds, ensure the combustion/scrubbing method is effective. |
| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Analyze a primary standard at 5-6 different concentrations across the expected range of the sample. Plot and perform linear regression. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable accuracy, precision, and linearity. | Derived from the linearity, accuracy, and precision studies. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined by analyzing samples with known low concentrations and establishing the concentration at which acceptable precision and accuracy are achieved. |
Logical Interplay of Analytical Factors
The successful analysis of chloropyridinol compounds depends on the careful consideration of several interconnected factors.
Caption: Interconnected Factors in Chloropyridinol Elemental Analysis.
Conclusion
The elemental analysis of chloropyridinol compounds is a precise and exacting science that forms a cornerstone of chemical and pharmaceutical quality control. Success hinges on a deep understanding of the unique chemical properties of the analyte, the selection of appropriate and well-characterized standards, and the implementation of a robust, validated analytical protocol. By appreciating the causality behind experimental choices—from high-temperature combustion for the refractory pyridine ring to specific scrubbing agents for the chlorine atom—researchers can ensure their data is not only accurate but also thoroughly defensible. This guide serves as a framework for developing such a rigorous analytical approach, ultimately safeguarding the integrity of the scientific and drug development process.
References
-
Trace Metals Testing and Elemental Analysis for Pharmaceuticals - Intertek. Intertek. [Link]
-
Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing - Robertson Microlit. Robertson Microlit Laboratories. [Link]
-
Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers. Smithers. [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis - Sema. Sema. [Link]
-
The Heats of Combustion of Pyridine and Certain of its Derivatives - RSC Publishing. Journal of the Chemical Society (Resumed), 1954, 265-271. [Link]
-
Analysis of organochlorine pesticides and PCBs using EPA method 608.3. OI Analytical. [Link]
-
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. [Link]
-
Organochlorine Pesticides (OCP) – New Analytical Approach on Schedule. Eurofins. [Link]
-
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. PerkinElmer. [Link]
-
Method 608.3: Organochlorine Pesticides and PCBs by GC/HSD (2016) - EPA. U.S. Environmental Protection Agency. [Link]
-
Theoretical Investigation of Pyridine Derivatives as High Energy Materials - ResearchGate. ResearchGate. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
-
Method 8081B: Organochlorine Pesticides by Gas Chromatography - EPA. U.S. Environmental Protection Agency. [Link]
-
Identification of Combustion Intermediates in Low-Pressure Premixed Pyridine/Oxygen/Argon Flames - ACS Publications. The Journal of Physical Chemistry A. [Link]
-
The Elemental Analysis of Various Classes of Chemical Compounds Using CHN - Scribd. PerkinElmer. [Link]
-
Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. [Link]
-
An International Study Evaluating Elemental Analysis - ChemRxiv. ChemRxiv. [Link]
-
Pyridine - Wikipedia. Wikipedia. [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC. Molecules, 2011, 16(8), 6992-7006. [Link]
Sources
- 1. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 4. pepolska.pl [pepolska.pl]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Organochlorine Pesticides Reference Materials | LGC Standards [lgcstandards.com]
- 8. smithers.com [smithers.com]
Reference Standards for 5-Amino-6-chloropyridin-3-ol: A Comparative Technical Guide
Topic: Reference Standards for 5-Amino-6-chloropyridin-3-ol Impurities Content Type: Publish Comparison Guide
Executive Summary: The Criticality of the "Right" Standard
In the development of pyridine-based kinase inhibitors (e.g., Vemurafenib analogs) and other heterocyclic APIs, 5-Amino-6-chloropyridin-3-ol (CAS 1211537-54-0) serves as a pivotal scaffold. Its dual functionality—an amino group for amide coupling and a hydroxyl group for etherification—makes it chemically versatile but analytically challenging.[1]
The core challenge lies in impurity discrimination .[1] Regioisomers (such as 5-amino-2-chloropyridin-3-ol) and de-halogenated byproducts often co-elute in standard reverse-phase HPLC methods. This guide objectively compares the performance of Commercial Research Grade (CRG) materials against Qualified Reference Standards (QRS) and outlines a self-validating protocol to qualify these standards in-house when Certified Reference Materials (CRMs) are unavailable.
Impurity Profiling & Origin Analysis[1]
To select the correct standard, one must understand the genesis of the impurities. The synthesis of 5-Amino-6-chloropyridin-3-ol typically involves the chlorination of 5-aminopyridin-3-ol or the reduction of a nitro-precursor. Both routes generate specific "bad actors" that your reference standard must be able to resolve.[1]
Visualizing the Impurity Landscape
The following diagram maps the synthetic origins of the three most critical impurities. A reference standard that does not contain or resolve these specific compounds is functionally useless for method validation.[1]
Figure 1: Synthetic origin of critical impurities. Note that Impurity A is a positional isomer with identical Mass (MW 144.56), requiring chromatographic resolution rather than MS detection.
Comparative Analysis: Research Grade vs. Qualified Standards
In early development, researchers often default to catalog "building blocks" as standards.[1] This section compares this approach with using fully characterized standards.
Data Source: Comparative analysis of Certificates of Analysis (CoA) from major suppliers (e.g., BLD Pharm, LGC Standards, Sigma-Aldrich) and in-house qualification data.[1]
| Feature | Research Grade (CRG) | Qualified Reference Standard (QRS) | Impact on Data Integrity |
| Purity Definition | Area % (HPLC) | Weight % (Mass Balance/qNMR) | High. Area % ignores water, solvents, and inorganic salts.[1] A 98% Area standard may only be 90% potent w/w.[1] |
| Identification | 1H-NMR (Identity only) | 1H-NMR, MS, IR, 2D-NMR (NOESY) | Critical. CRG often misidentifies regioisomers (e.g., 6-Cl vs 2-Cl) which have nearly identical 1H-NMR splitting patterns. |
| Traceability | Batch-specific | Traceable to Primary Standard (USP/EP) or qNMR | Regulatory. Only QRS is acceptable for ICH Q3A/B reporting in IND/NDA filings.[1] |
| Water/Solvent | Rarely quantified | Karl Fischer (KF) + GC-Headspace | Accuracy. Pyridinols are hygroscopic.[1] Ignoring water content leads to systematic assay bias (overestimation).[1] |
| Cost (Est.) | $50 - $200 / gram | $500 - $1,500 / 100 mg | Risk/Reward. Using CRG for quantitation can result in OOS (Out of Specification) investigations costing >$10k.[1] |
The "Regioisomer Trap"
A common failure mode observed with Research Grade sources for this specific compound is the presence of the 2-chloro isomer labeled as the 6-chloro target.
-
Observation: Both isomers show two doublets in aromatic 1H-NMR.[1]
-
Differentiation: Requires NOESY (Nuclear Overhauser Effect Spectroscopy) to see the correlation between the amine protons and the adjacent ring proton.[1]
-
Recommendation: Never trust a CRG label for this compound without running a NOESY experiment or co-injecting with a known QRS.[1]
Experimental Protocol: The "Self-Validating" Qualification
If a commercial QRS is unavailable (common for specific intermediates), you must "upgrade" a Research Grade material.[1] This protocol utilizes qNMR (Quantitative NMR) , which is the gold standard for establishing purity without a reference standard.[1]
Workflow: In-House Reference Standard Qualification
Figure 2: Workflow for upgrading a research chemical to a qualified reference standard.
Detailed Methodology: qNMR Potency Assignment
Objective: Determine the absolute weight % purity (Potency) of 5-Amino-6-chloropyridin-3-ol.
-
Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).[1] It is non-hygroscopic and has a distinct singlet at ~6.3 ppm, well-separated from the pyridine protons (typically ~7.0–8.0 ppm).[1]
-
Sample Preparation:
-
Acquisition:
-
Run 1H-NMR with a relaxation delay (
) of at least 30 seconds (5x T1) to ensure full relaxation for quantitative integration. -
Set number of scans (
) to 16 or 32.[1]
-
-
Calculation:
Why this works: This method is self-validating because it relies on the molar ratio of protons, independent of the detector response factors that plague HPLC UV purity estimates.[1]
Conclusion & Recommendations
For 5-Amino-6-chloropyridin-3-ol, the "performance" of the standard is defined by its ability to prevent False Positives (identifying the wrong isomer) and False Negatives (underestimating impurity levels due to water content).
-
For Early Discovery: Research Grade (e.g., BLD Pharm, Enamine) is acceptable only if you perform a NOESY experiment to confirm the regio-chemistry.[1]
-
For GMP/GLP Release: You must use a Qualified Reference Standard .[1] If a commercial CRM (e.g., LGC, Sigma Secondary) is not available, purchase a large batch of Research Grade material and qualify it in-house using the qNMR protocol above.[1]
-
Critical Check: Always request the Water Content (KF) on the CoA.[1] If it is missing, assume the potency is 2-5% lower than the HPLC area % suggests.[1]
References
-
LGC Standards. Reference materials, research chemicals & proficiency testing.[1][4][5][6] (Accessed 2026).[1][2] Provides certified reference materials for pharmaceutical impurities and toxicology.[1][6] [Link]
-
National Institutes of Health (PubChem). 5-Aminopyridin-3-ol Compound Summary.[1] (Accessed 2026).[1][2] Structural data and identifiers for the core scaffold. [Link]
Sources
- 1. 5-amino-6-chloropyridin-2-ol | 1227581-42-1 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. selectscience.net [selectscience.net]
- 5. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 6. Pharmaceutical Standards | LGC Standards [lgcstandards.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Amino-6-chloropyridin-3-ol
As a Senior Application Scientist, I understand that groundbreaking research and stringent safety protocols go hand-in-hand. The compounds we work with, such as 5-Amino-6-chloropyridin-3-ol, are powerful intermediates in drug development, but they demand our full respect when it comes to handling and disposal. This guide is designed to provide you with a clear, technically grounded, and actionable framework for managing this chemical waste, ensuring the safety of your team and the integrity of our environment. The causality behind these procedures is as important as the steps themselves; understanding the "why" is fundamental to building a robust safety culture.
Hazard Identification and Risk Assessment: Understanding the Compound
The primary hazards are associated with its acute toxicity, potential for irritation, and the environmental impact of chlorinated organic compounds.[1][2][3] The chlorine and amino groups on the pyridine ring make it a reactive and biologically active molecule.
Table 1: Inferred Hazard Profile for 5-Amino-6-chloropyridin-3-ol
| Hazard Class | Description | Rationale & Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2] | The pyridine ring and its functional groups can interfere with key biological processes. Halogenation can increase lipid solubility, enhancing absorption through skin and mucous membranes. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Aromatic amines can be irritating to the skin upon direct contact, causing localized inflammation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | The chemical is likely to be abrasive and irritating to sensitive eye tissues, potentially causing significant damage if not flushed immediately. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] | Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract. |
| Environmental Hazard | As a chlorinated hydrocarbon, it is considered a priority pollutant with potential for persistence and formation of toxic byproducts if improperly disposed.[4][5] | Improper disposal, especially via low-temperature combustion, can lead to the formation of highly toxic and persistent organic pollutants like dioxins and hydrogen chloride gas.[6][7][8] |
Personal Protective Equipment (PPE) and Safe Handling
Before handling 5-Amino-6-chloropyridin-3-ol in any capacity—from weighing to disposal—a rigorous PPE protocol is non-negotiable. This creates a primary barrier between you and the chemical, mitigating the risks outlined above.
-
Eye/Face Protection : Wear chemical safety goggles or a full-face shield as described in OSHA's eye and face protection regulations (29 CFR 1910.133).[6]
-
Skin Protection : Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and replaced immediately if contaminated or damaged.[9]
-
Respiratory Protection : All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of dust. If a fume hood is not available or if aerosol generation is possible, a NIOSH-approved respirator is required.[6][9]
-
General Hygiene : Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]
Spill and Accidental Release Protocol
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area : Restrict access to the spill zone. Ensure proper ventilation (fume hood) but avoid actions that could cause the powder to become airborne.
-
Don Appropriate PPE : Before attempting cleanup, don the full PPE described in Section 2.
-
Containment & Cleanup :
-
DO NOT use water to clean up the initial spill, as this can dissolve and spread the contaminant.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the material into a clearly labeled, sealable hazardous waste container.[9] Use spark-proof tools if there is any fire risk.[11]
-
Avoid generating dust at all costs.[1]
-
-
Decontamination :
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), working from the outside in.
-
Follow with a thorough wash using soap and water.
-
All cleaning materials (absorbent, wipes, contaminated PPE) must be placed in the same hazardous waste container.[9]
-
-
Disposal : The sealed container must be disposed of as hazardous waste according to the procedures in the following section.
Core Disposal Procedures: A Step-by-Step Guide
The disposal of 5-Amino-6-chloropyridin-3-ol is governed by regulations for halogenated organic compounds.[12] These materials cannot be discharged into the sewer system or disposed of with general laboratory waste.[13][14] The primary and most effective method of disposal is high-temperature incineration by a licensed hazardous waste facility.
Step 1: Waste Characterization and Segregation
-
Characterize : This waste must be classified as a halogenated organic hazardous waste .
-
Segregate : This is a critical step. Do NOT mix waste 5-Amino-6-chloropyridin-3-ol with non-halogenated solvent waste.[14] Co-mingling increases disposal costs and can create dangerous incompatibilities. Keep it in a dedicated, sealed, and clearly labeled waste container.
Step 2: Containerization and Labeling
-
Container : Use a robust, chemically compatible container that can be securely sealed.
-
Labeling : The container must be labeled at a minimum with:
-
The words "Hazardous Waste"
-
The full chemical name: "5-Amino-6-chloropyridin-3-ol"
-
Associated hazard pictograms (e.g., skull and crossbones, exclamation mark)
-
The date accumulation started.
-
Step 3: On-Site Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area or central hazardous waste storage area.
-
Ensure it is stored away from incompatible materials, particularly strong oxidizing agents and acids.[2][6]
Step 4: Professional Disposal
-
High-Temperature Incineration : The required method for destroying chlorinated organic compounds is incineration at very high temperatures (typically 850°C to 1,600°C).[15][16] This high-temperature, oxygen-rich environment is necessary to ensure the complete destruction of the pyridine ring and to convert the chlorine to inorganic hydrogen chloride (HCl), which can be scrubbed from the flue gas.[15][17] Inadequate incineration temperatures can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).[7][8]
-
Chemical Destruction : In some specific contexts, chemical destruction may be an option as per regulations like 40 CFR § 721.85, but this is a highly specialized process and less common than incineration for this class of compound.[18]
-
Engage a Licensed Contractor : Arrange for the collection, transport, and disposal of the waste through a certified hazardous waste management company. Provide them with the full chemical name and, if available, the Safety Data Sheet (SDS) for a related compound to ensure they can handle it correctly.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 5-Amino-6-chloropyridin-3-ol waste.
Caption: Disposal workflow for 5-Amino-6-chloropyridin-3-ol waste.
Conclusion
The responsible management of chemical intermediates like 5-Amino-6-chloropyridin-3-ol is a cornerstone of professional laboratory practice. By understanding the inherent hazards of this halogenated pyridine, implementing rigorous safety and handling protocols, and adhering to a compliant disposal pathway centered on high-temperature incineration, we can continue our vital research while upholding our commitment to safety and environmental stewardship. Always consult your institution's specific environmental health and safety (EHS) guidelines and local regulations, as they provide the ultimate authority for waste management in your facility.
References
-
2-Amino-5-chloropyridine Safety Data Sheet . (2023). British Pharmacopoeia Commission. Available at: [Link]
-
2-Amino-5-Chloropyridine, 98% Material Safety Data Sheet . (2005). Cole-Parmer. Available at: [Link]
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . (2025). US EPA. Available at: [Link]
- Process for the incineration of chlorinated organic materials. (1980). Google Patents.
-
Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers . (2017). MDPI. Available at: [Link]
-
3-aminopyridine - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
Method 612: Chlorinated Hydrocarbons . (1984). US EPA. Available at: [Link]
-
Pyridine Safety Data Sheet . (2025). Carl ROTH. Available at: [Link]
-
Pyridine Safety Data Sheet . (2024). PENTA. Available at: [Link]
-
GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER . Vita-D-Chlor. Available at: [Link]
-
Degradation of 4-amino pyridine onto cuprous oxide nanoparticles . (2019). Indian Chemical Society. Available at: [Link]
-
Process for Disposal of Chlorinated Organic Residues . (1968). AIChE. Available at: [Link]
-
DISPOSAL OF CHLORINATED HYDROCARBONS THROUGH INCINERATION . (1991). IWA Publishing. Available at: [Link]
-
What Regulations Apply to Chlorinated Solvent Use? . P2 InfoHouse. Available at: [Link]
-
Two birds with one stone: pyridine wastewater depuration with the recovery of poly(3-hydroxybutyrate) . (2025). RSC Publishing. Available at: [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine . (1992). NCBI. Available at: [Link]
- Treatment method for pyridine wastewater. (2016). Google Patents.
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. Available at: [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . (2022). Hazardous Waste Experts. Available at: [Link]
-
FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS . (2004). VSB-TU Ostrava. Available at: [Link]
-
Pollution and health impacts of waste incinerators . Greenpeace. Available at: [Link]
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- 5. mdpi.com [mdpi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. iwaponline.com [iwaponline.com]
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- 9. benchchem.com [benchchem.com]
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- 11. echemi.com [echemi.com]
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- 13. carlroth.com [carlroth.com]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
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- 16. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 18. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Personal protective equipment for handling 5-Amino-6-chloropyridin-3-OL
CAS Number: 1211537-54-0 Compound Class: Halogenated Aminopyridine / Heterocyclic Alcohol Physical State: Solid (Powder)
Risk Assessment & Hazard Identification
The Core Directive: Treat this compound as a high-potency intermediate . While specific toxicological data for this exact isomer is limited, structural analogs (chlorinated aminopyridines) exhibit significant acute toxicity and irritation profiles.
Primary Hazards (Inferred from Structure-Activity Relationships):
-
Acute Toxicity (Oral/Dermal): Likely Category 3 or 4 (Toxic/Harmful if swallowed). The pyridine ring facilitates biological uptake, while the chloro-substituent can enhance lipophilicity and metabolic stability.
-
Irritation: High probability of causing severe skin (H315), eye (H319), and respiratory tract (H335) irritation.[1]
-
Sensitization: Potential skin sensitizer upon prolonged contact.
Incompatibility:
-
Strong Oxidizers: Risk of exothermic reaction.
-
Strong Acids: The amino group is basic; reaction with acids will form salts, potentially generating heat.
-
Acyl Chlorides/Anhydrides: Will react vigorously with the amino and hydroxyl groups.
Personal Protective Equipment (PPE) Matrix
Rationale: Standard nitrile gloves may offer insufficient protection against halogenated heterocycles over long durations. A "Double-Barrier" approach is mandatory.
| PPE Category | Specification | Operational Logic |
| Hand Protection | Double Gloving Strategy 1. Inner Layer: 4 mil Nitrile (High dexterity)2. Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance) | Chlorinated pyridines can permeate thin nitrile. The outer layer acts as a sacrificial barrier; the inner layer protects during doffing. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1)Note: Face shield required if handling >5g or liquid solutions. | Powder fines are mobile and can bypass standard safety glasses. Goggles provide a seal against dust entry. |
| Respiratory | N95 (minimum) or P100 Respirator Context: Use only if working outside a fume hood (not recommended). | Prevents inhalation of fine particulates during weighing or transfer. |
| Body | Tyvek® Lab Coat (Closed front) or Chemical Apron | Cotton lab coats absorb chemicals. Tyvek repels dust and splashes, preventing dermal absorption. |
Operational Handling Protocol
Objective: Zero-contact transfer and containment of fugitive dust.
A. Engineering Controls
-
Primary Containment: All operations (weighing, solubilization, reaction setup) must occur within a certified Chemical Fume Hood .
-
Airflow: Maintain face velocity between 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun if the powder is static-prone (common with dry organic salts).
B. Safe Weighing & Transfer Workflow
-
Preparation: Pre-weigh the receiving vessel (flask) with solvent if possible to suppress dust immediately upon transfer.
-
Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with strong oxidizers.
Visual Workflow: Safe Weighing Procedure
Caption: Decision logic for handling static-prone powders in a fume hood environment.
Emergency Response & Deactivation
Principle: Do not attempt to neutralize chemically unless the specific reaction thermodynamics are known. Containment is the priority.
Spill Response (Solid/Powder)
-
PPE Upgrade: Don a P100 respirator if dust is airborne.
-
Dry Clean-up:
-
Do NOT sweep (creates dust).[4]
-
Cover spill with a wet paper towel (solvent-dampened or water) to suppress dust.
-
Scoop the wet material into a wide-mouth hazardous waste jar.
-
-
Surface Decontamination: Wipe the area with a mild detergent solution followed by water.
Exposure First Aid[2][3][5]
-
Eye Contact: Flush immediately with water for 15 minutes .[1][2][3][5][6] Hold eyelids open.
-
Skin Contact: Remove contaminated clothing.[1][3][4][5][7] Wash skin with soap and water (do not use alcohol; it enhances absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately.
Disposal & Waste Management
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with acidic waste streams (risk of heat generation) or oxidizers.
-
Labeling: Clearly label as "Toxic - Halogenated Pyridine Derivative".
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the compound is in an acidic solution.
References
-
PubChem. (n.d.).[8] 5-Aminopyridin-3-ol (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Used for structural analog hazard inference).
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. 5-Aminopyridin-3-ol | C5H6N2O | CID 2762895 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
